2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBCYHGMPHOAL-SFFUCWETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020960 | |
| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81058-27-7 | |
| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81058-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a synthetically derived, poly-acylated carbohydrate derivative that serves as a pivotal intermediate in modern organic and medicinal chemistry.[1][2] Its structure, featuring bulky pivaloyl protecting groups and a reactive anomeric bromide, makes it a highly effective glycosyl donor, particularly in the synthesis of complex glycosides and glycoconjugates. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of pharmaceutical agents.
The strategic placement of pivaloyl groups on the glucose core offers distinct advantages over smaller acyl protecting groups, such as acetyls. The steric hindrance provided by the tert-butyl moieties of the pivaloyl groups minimizes the formation of undesired orthoester byproducts during glycosylation reactions, a common challenge with traditional glycosyl donors.[3] This enhanced selectivity is crucial for achieving high yields of the desired stereoisomer, a critical factor in the synthesis of bioactive molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 81058-27-7 | [4] |
| Molecular Formula | C₂₆H₄₃BrO₉ | [4] |
| Molecular Weight | 579.52 g/mol | [4] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 147-148 °C | [5] |
| Boiling Point | 530.5 °C at 760 mmHg | [6] |
| Density | 1.22 g/cm³ | [6] |
| Solubility | Sparingly soluble in chloroform. | [3] |
| Optical Rotation | [α]/D +152.0 ± 3.0° (c = 3 in chloroform) | [7] |
| Storage Conditions | 2-8°C, sensitive to light and moisture. | [3] |
Table 2: Spectroscopic Data (Predicted and Experimental)
| Spectroscopic Technique | Expected/Reported Features | Reference(s) |
| ¹H NMR | Signals corresponding to the pivaloyl protons (tert-butyl groups) would appear as singlets in the upfield region (around 1.2 ppm). The anomeric proton (H-1) is expected to be a doublet in the downfield region, characteristic of an alpha-anomer. Other sugar ring protons would appear as complex multiplets in the mid-field region. | [1][8] |
| ¹³C NMR | Carbonyl carbons of the pivaloyl groups would resonate in the downfield region (around 176-178 ppm). The anomeric carbon (C-1) would appear in the region typical for glycosyl halides. Signals for the quaternary and methyl carbons of the pivaloyl groups would be observed in the upfield region. | [1][8] |
| FTIR (KBr) | Strong C=O stretching vibrations from the pivaloyl ester groups are expected around 1730-1750 cm⁻¹. C-O stretching bands would be present in the 1000-1300 cm⁻¹ region. | [1] |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak or related ions (e.g., [M+H]⁺ or [M+Na]⁺). Fragmentation patterns would likely involve the loss of pivaloyl groups and the bromine atom. A patent for the synthesis of dapagliflozin reports an ESI-MS value of m/z 577.2 for a related C-glycoside, corresponding to [M+H]⁺. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process commencing from D-glucose. The general strategy involves the protection of the hydroxyl groups with pivaloyl chlorides, followed by the introduction of the anomeric bromide.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of the title compound.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from analogous reactions)
While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, the following procedure is adapted from established methods for the per-acylation of glucose and subsequent bromination.[9][10][11]
Step 1: Synthesis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose
-
To a stirred solution of D-glucose in anhydrous pyridine at 0 °C, slowly add an excess of pivaloyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose.
Step 2: Synthesis of this compound
-
Dissolve the 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose in a solution of hydrogen bromide in glacial acetic acid at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the formation of the glycosyl bromide by TLC.
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., dichloromethane) and wash carefully with ice-cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
Applications in Drug Development
This compound is a highly valued glycosyl donor in the synthesis of numerous biologically active compounds. Its primary application in drug development is in the construction of C-glycosides, which are key structural motifs in a class of antidiabetic drugs known as SGLT2 inhibitors.
Role in the Synthesis of Dapagliflozin
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of Dapagliflozin involves a crucial C-glycosylation step where this compound is coupled with a diarylmethane aglycone.
Koenigs-Knorr Glycosylation Workflow
The Koenigs-Knorr reaction is a classic method for glycosidic bond formation, and this compound is an excellent donor for this reaction. The general workflow is depicted below.
Caption: Generalized Koenigs-Knorr C-glycosylation workflow for Dapagliflozin synthesis.
Experimental Protocol for Koenigs-Knorr C-Glycosylation (Illustrative)
The following is an illustrative protocol for a Koenigs-Knorr C-glycosylation reaction, based on general procedures for the synthesis of SGLT2 inhibitors.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the diarylmethane aglycone in an anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a strong base (e.g., n-butyllithium) to deprotonate the aglycone, forming the corresponding aryl lithium species.
-
In a separate flask, dissolve this compound in an anhydrous solvent.
-
Slowly add the solution of the glycosyl bromide to the cooled solution of the aryl lithium.
-
Allow the reaction to proceed at low temperature for a specified period, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
The resulting protected C-glycoside can then be deprotected in subsequent steps to yield the final active pharmaceutical ingredient.
Conclusion
This compound is a cornerstone glycosyl donor in modern synthetic chemistry, particularly in the pharmaceutical industry. Its unique structural features, conferred by the bulky pivaloyl protecting groups, provide enhanced stereoselectivity and reduced byproduct formation in glycosylation reactions. This technical guide has provided a detailed overview of its properties, synthesis, and a key application in the synthesis of the antidiabetic drug Dapagliflozin. The provided experimental protocols, adapted from established methodologies, offer a valuable resource for researchers and drug development professionals working in this field. Further research into the detailed spectroscopic characterization and optimization of its synthesis and glycosylation reactions will continue to enhance its utility in the development of novel therapeutics.
References
- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. lookchem.com [lookchem.com]
- 4. dextrauk.com [dextrauk.com]
- 5. This compound CAS#: 81058-27-7 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. CN104496952B - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. thepharmstudent.com [thepharmstudent.com]
- 11. The synthesis and reactions of unsaturated sugars. 3. The action of hydrogen bromide-acetic acid on methyl 4-O-benzyl-2,3-dideoxy-6-O-trityl- -D-erythro-hex-2-enoside - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide, a key intermediate in modern carbohydrate chemistry and drug development. The strategic use of the bulky pivaloyl protecting groups offers significant advantages in controlling stereoselectivity during glycosylation reactions.[1] This document details the chemical properties, a highly efficient synthetic protocol, and the necessary data for the successful preparation and characterization of this important glycosyl donor.
Compound Profile and Properties
This compound is a stable, crystalline solid that serves as a versatile glycosyl donor. The pivaloyl esters provide excellent stability under various reaction conditions while their steric bulk favors the formation of specific anomers, a critical aspect in the synthesis of complex glycoconjugates and glycosidic natural products.[1]
| Property | Value | Reference |
| CAS Number | 81058-27-7 | |
| Molecular Formula | C₂₆H₄₃BrO₉ | |
| Molecular Weight | 579.52 g/mol | |
| Appearance | White to off-white powder | [2] |
| Melting Point | 147-148 °C | [2] |
| Optical Activity | [α]/D +152.0±3.0° (c = 3 in chloroform) | |
| Storage Conditions | 2-8°C, under inert atmosphere | [3] |
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through the bromination of a fully protected glucose precursor, 1,2,3,4,6-penta-O-pivaloyl-β-D-glucopyranose. This reaction is typically carried out using a Lewis acid brominating agent, such as Titanium(IV) bromide (TiBr₄), which facilitates the selective replacement of the anomeric pivaloyl group with a bromide. This method is noted for its high yield and excellent stereoselectivity for the α-anomer.
References
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide chemical properties.
An In-depth Technical Guide to the Chemical Properties of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. This glycosyl donor is a key intermediate in the synthesis of a wide range of glycosylated compounds, offering distinct advantages over more traditional donors.
Core Chemical Properties
This compound is a white to off-white solid, valued in organic synthesis for its role as a glycosyl donor.[1][2] The bulky pivaloyl protecting groups enhance its stability and influence its reactivity, reducing the likelihood of orthoester side product formation during glycosylation reactions when compared to acetylated analogues.[3][4] This derivative of alpha-D-glucopyranose is moisture and light-sensitive and should be stored in an inert atmosphere at 2-8°C.[3]
Physical and Chemical Data
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₃BrO₉ | [5] |
| Molecular Weight | 579.52 g/mol | [5] |
| CAS Number | 81058-27-7 | [5] |
| Appearance | White to Off-White Solid/Powder | [1][6] |
| Melting Point | 147-148 °C | [7] |
| Boiling Point | 530.5 °C at 760 mmHg | [2][3] |
| Density | 1.22 g/cm³ | [2][3] |
| Solubility | Sparingly soluble in Chloroform | [3] |
| Optical Activity | [α]/D +152.0±3.0°, c = 3 in chloroform | |
| Stability | Light and moisture sensitive | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically starts from D-glucose and involves per-acylation followed by anomeric bromination. An efficient method has been described that provides good to excellent yields.[1]
Synthesis Workflow
The overall synthesis can be visualized as a two-step process: the protection of the hydroxyl groups with pivaloyl chlorides, followed by the introduction of the anomeric bromide.
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
An efficient laboratory-scale synthesis involves the following steps:
Step 1: Preparation of 1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose
-
To a solution of D-glucose in pyridine, add an excess of pivaloyl chloride dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the per-pivaloylated glucose.
Step 2: Anomeric Bromination
-
Dissolve the 1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose in a solution of hydrogen bromide in glacial acetic acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous calcium chloride, filter, and evaporate the solvent to obtain the crude bromide.
-
Recrystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Spectroscopic Data
The structure of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.61 (d, 1H, J = 4.0 Hz, H-1), 5.55 (t, 1H, J = 9.8 Hz, H-3), 5.22 (dd, 1H, J = 9.8, 4.0 Hz, H-2), 5.14 (t, 1H, J = 9.8 Hz, H-4), 4.30 (m, 1H, H-5), 4.15 (m, 2H, H-6a, H-6b), 1.25, 1.23, 1.21, 1.15 (4s, 36H, 4 x C(CH₃)₃).[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 177.8, 177.2, 176.8, 176.2 (4 x C=O), 86.8 (C-1), 72.3 (C-3), 70.8 (C-5), 70.0 (C-2), 67.2 (C-4), 61.2 (C-6), 38.9, 38.8, 38.7 (4 x C(CH₃)₃), 27.2, 27.1, 27.0 (4 x C(CH₃)₃).[1] |
Reactivity and Applications in Glycosylation
This glycosyl bromide is a valuable donor in Koenigs-Knorr glycosylation reactions, which are typically promoted by silver salts such as silver triflate.[1] The bulky pivaloyl groups at the C-2 position disfavor the formation of the 1,2-orthoester byproduct, leading to higher yields of the desired 1,2-trans-glycosides.
General Glycosylation Workflow
A typical glycosylation reaction using this donor involves the activation of the anomeric bromide followed by nucleophilic attack by a glycosyl acceptor.
Caption: Koenigs-Knorr glycosylation using the pivaloylated glucosyl bromide.
Experimental Protocol for Glycosylation
The following is a general procedure for a Koenigs-Knorr glycosylation:
-
Dissolve the glycosyl acceptor and a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine) in a dry aprotic solvent such as dichloromethane under an inert atmosphere.
-
Add molecular sieves to ensure anhydrous conditions and stir the mixture at room temperature.
-
Add the this compound to the mixture.
-
Cool the reaction to a low temperature (e.g., -78 °C) and add a solution of silver triflate in a suitable solvent (e.g., toluene) dropwise.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Filter the mixture through celite to remove insoluble salts and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the desired glycosylated product.
This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the SGLT2 inhibitor Dapagliflozin.[6] Its utility also extends to the synthesis of glycosylated natural products and their analogues for biological evaluation.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Cas 81058-27-7,this compound | lookchem [lookchem.com]
- 4. This compound | 81058-27-7 [chemicalbook.com]
- 5. dextrauk.com [dextrauk.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosylbromide CAS 81058-27-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
In-Depth Technical Guide: 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a pivotal glycosyl donor in modern carbohydrate chemistry. Its robust structure, conferred by the sterically hindering pivaloyl protecting groups, offers distinct advantages in the stereoselective synthesis of glycosides, particularly in the context of pharmaceutical development. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.
This synthetic carbohydrate derivative is particularly valued as a Koenigs-Knorr glycosyl donor.[1] A key advantage of this reagent is its significantly reduced tendency to form orthoester byproducts during glycosylation reactions, a common issue with more traditional acetyl-protected glycosyl donors.[1] This characteristic is crucial for achieving high yields and stereoselectivity in the synthesis of complex glycoconjugates.[1]
Molecular Structure and Properties
The structure of this compound features a glucopyranosyl ring with the hydroxyl groups at positions 2, 3, 4, and 6 protected by bulky pivaloyl (trimethylacetyl) esters. The anomeric carbon (C-1) is substituted with a bromine atom in the alpha configuration, rendering it an effective leaving group in nucleophilic substitution reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties is presented in Table 1. This data is essential for handling, storage, and reaction setup. The compound is typically a white to off-white solid and should be stored at 2-8°C, protected from light and moisture.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₃BrO₉ | [3] |
| Molecular Weight | 579.52 g/mol | [3] |
| CAS Number | 81058-27-7 | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 147-148 °C | [4][5] |
| Boiling Point | 530.5 °C at 760 mmHg | [2] |
| Density | 1.22 g/cm³ | [2] |
| Optical Rotation | [α]/D +152.0° ± 3.0° (c = 3 in chloroform) | |
| Solubility | Sparingly soluble in chloroform | [2] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pivaloyl groups (large singlet around 1.2 ppm) and the protons of the glucopyranosyl ring. The anomeric proton (H-1) is expected to appear as a doublet at a downfield chemical shift (likely > 6.0 ppm) with a coupling constant (³J(H1,H2)) of approximately 3-4 Hz, characteristic of an alpha-anomer.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the pivaloyl groups (around 176-178 ppm), the quaternary carbons of the pivaloyl groups (around 38-39 ppm), the methyl carbons of the pivaloyl groups (around 27 ppm), and the carbons of the glucopyranosyl ring. The anomeric carbon (C-1) is expected to resonate in the range of 85-95 ppm.
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (around 1730-1750 cm⁻¹) and C-O stretching vibrations.
Mass Spectrometry: The mass spectrum would show the molecular ion peak or fragments corresponding to the loss of the bromine atom or pivaloyl groups.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl groups of D-glucose, followed by bromination at the anomeric position.
Synthesis Workflow
The overall synthetic strategy involves two main stages: per-O-pivaloylation of D-glucose to form an intermediate, which is then subjected to bromination.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
The following protocol is a representative procedure based on established methods for the synthesis of similar glycosyl bromides.[6]
Step 1: Preparation of 1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose
-
To a stirred solution of D-glucose in a suitable solvent such as pyridine, add an excess of pivaloyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Preparation of this compound
-
Dissolve the 1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose in a minimal amount of a suitable solvent like dichloromethane or acetic acid.
-
Cool the solution to 0 °C and add a solution of a brominating agent, such as hydrogen bromide in acetic acid or phosphorus tribromide, dropwise with stirring.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with a cold organic solvent and wash it with ice-water, cold saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
Application in Drug Development: Synthesis of SGLT2 Inhibitors
This compound is a key intermediate in the synthesis of several SGLT2 inhibitors, including Canagliflozin and Dapagliflozin, which are used in the treatment of type 2 diabetes.[4][7] The bulky pivaloyl groups facilitate the desired stereochemical outcome in the crucial glycosylation step.
Role in Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds.[8] The reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[8] The pivaloyl group at the C-2 position of the glucopyranosyl bromide participates in the reaction, leading to the formation of a 1,2-trans-glycoside with high stereoselectivity.[8]
Experimental Workflow: Synthesis of a C-Aryl Glucoside (Canagliflozin Precursor)
The following diagram illustrates the logical workflow for the synthesis of a C-aryl glucoside, a core structure in SGLT2 inhibitors, using the title compound.
Caption: Logical workflow for C-aryl glucoside synthesis using the title compound.
Detailed Experimental Protocol: Koenigs-Knorr Glycosylation
This representative protocol outlines the key steps for a Koenigs-Knorr type C-glycosylation.
-
To a solution of the aryl organometallic reagent (e.g., prepared from the corresponding aryl bromide and n-butyllithium) in an anhydrous aprotic solvent (e.g., THF or toluene) at low temperature (e.g., -78 °C), add a solution of this compound in the same solvent.
-
Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude protected C-aryl glucoside.
-
Purify the product by column chromatography.
-
The pivaloyl protecting groups are subsequently removed under appropriate acidic or basic conditions to yield the final C-aryl glucoside.
Conclusion
This compound is a highly effective and stereodirecting glycosyl donor that has become indispensable in the synthesis of complex glycosides, particularly in the pharmaceutical industry. Its use in the preparation of SGLT2 inhibitors exemplifies its importance in modern drug development. The detailed understanding of its properties and reaction protocols provided in this guide is intended to facilitate its successful application in research and development.
References
- 1. This compound | 81058-27-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. dextrauk.com [dextrauk.com]
- 4. 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosylbromide CAS 81058-27-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. nbinno.com [nbinno.com]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the NMR Analysis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide, a key intermediate in synthetic carbohydrate chemistry. This document details the spectroscopic data, experimental protocols for its synthesis, and visual representations of its structure and synthetic workflow.
Introduction
This compound is a valuable glycosyl donor utilized in the synthesis of a wide range of glycosides and other complex carbohydrates.[1] The bulky pivaloyl protecting groups offer unique reactivity and selectivity in glycosylation reactions, often favoring the formation of 1,2-trans-glycosidic linkages with a reduced tendency for orthoester side product formation compared to the more traditional acetylated donors.[2] A thorough understanding of its structure and purity, as determined by NMR spectroscopy, is critical for its successful application in multi-step organic synthesis.
Molecular Structure
The structure of this compound is characterized by a glucopyranosyl ring with bulky pivaloyl ester groups at positions 2, 3, 4, and 6, and a bromine atom at the anomeric (C1) position in the alpha configuration.
References
A Technical Guide to the Physical Properties of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide is a key synthetic intermediate in carbohydrate chemistry, playing a crucial role as a glycosyl donor. Its bulky pivaloyl protecting groups offer unique reactivity and selectivity in glycosylation reactions, making it a valuable building block in the synthesis of complex carbohydrates and glycoconjugates, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by available data and a generalized experimental workflow for its synthesis and purification.
Core Physical Properties
The physical characteristics of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide are critical for its handling, storage, and application in synthetic protocols. The compound is typically a white to off-white solid.[1][2][3] It is sensitive to light and moisture, necessitating storage in an inert atmosphere at 2-8°C.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide compiled from various sources.
| Property | Value | Notes | References |
| Molecular Formula | C₂₆H₄₃BrO₉ | [1][4][5][6] | |
| Molecular Weight | 579.52 g/mol | [4][5][6] | |
| Melting Point | 147-148°C | [1][3] | |
| Optical Rotation | [α]/D = +152.0 ± 3.0° | c = 3 in chloroform | [1] |
| Boiling Point | 530.5 ± 50.0 °C | Predicted | [1][3][4] |
| Density | 1.22 ± 0.1 g/cm³ | Predicted | [1][2][3][4] |
| Solubility | Sparingly soluble in chloroform | [1][3][4] | |
| Appearance | White to Off-White Solid/Powder | [1][2] | |
| Storage Temperature | 2-8°C | Inert atmosphere | [1][3][4] |
Experimental Protocols
While detailed, step-by-step experimental protocols for the determination of each physical property are not extensively published in readily available literature, standard laboratory procedures are employed. The following outlines the general methodologies.
Synthesis and Purification of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide
The synthesis of the title compound generally involves the per-pivaloylation of a suitable glucose derivative followed by bromination at the anomeric position.
Materials:
-
D-Glucose or a suitable derivative
-
Pivaloyl chloride or pivalic anhydride
-
A suitable base (e.g., pyridine)
-
Brominating agent (e.g., HBr in acetic acid, or a Lewis acid catalyst with a bromine source)[7]
-
Solvents (e.g., dichloromethane, chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Per-pivaloylation: D-glucose is dissolved in a suitable solvent with a base. Pivaloyl chloride is added dropwise at a controlled temperature (typically cooled in an ice bath). The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is quenched, and the organic layer is washed successively with dilute acid, water, and brine. The organic phase is then dried over an anhydrous drying agent and the solvent is removed under reduced pressure.
-
Bromination: The resulting per-O-pivaloylated glucose is dissolved in a dry solvent. A brominating agent is added, and the reaction is stirred at room temperature or slightly elevated temperatures. The progress is monitored by TLC.
-
Purification: Upon completion, the reaction mixture is worked up by washing with water and brine. The crude product is purified by column chromatography on silica gel to yield the pure 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide.
Determination of Physical Properties
-
Melting Point: Determined using a standard melting point apparatus. A small, finely ground sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Optical Rotation: Measured using a polarimeter.[8] A solution of the compound is prepared at a known concentration in a specified solvent (chloroform, in this case).[1] The solution is placed in a sample cell of a defined path length, and the angle of rotation of plane-polarized light is measured.[8] The specific rotation is then calculated from the observed rotation, concentration, and path length.[8]
Applications in Drug Development
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide is a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the preparation of Canagliflozin, an SGLT2 inhibitor used for the treatment of type 2 diabetes.[9] It also serves as a glycosyl donor in the synthesis of glucosylated monoterpenoids.[1][3][10] The bulky pivaloyl groups can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of specific anomers.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide.
Caption: Synthetic workflow for 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide.
The logical relationship for the application of this compound as a glycosyl donor in a typical glycosylation reaction is depicted below.
Caption: Role as a glycosyl donor in a glycosylation reaction.
References
- 1. 2,3,4,6-TETRA-O-PIVALOYL-ALPHA-D-GLUCOPYRANOSYL BROMIDE CAS#: 81058-27-7 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. dextrauk.com [dextrauk.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosylbromide CAS 81058-27-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. This compound | 81058-27-7 [chemicalbook.com]
The Pivaloyl Group: A Strategic Tool in Modern Carbohydrate Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, where the subtle differences in stereochemistry can dictate biological function, the strategic use of protecting groups is paramount. Among the arsenal of available protecting groups, the pivaloyl (Piv) group, a sterically demanding acyl functionality, has carved out a crucial role. Its unique combination of stability, stereodirecting influence, and specific reactivity has made it an indispensable tool in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This guide provides a comprehensive overview of the pivaloyl group's role, covering its fundamental properties, applications in stereoselective glycosylation, and detailed experimental considerations.
Core Properties of the Pivaloyl Group
The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), is a tert-butylcarbonyl moiety. Its defining characteristic is the bulky tert-butyl group attached to the carbonyl carbon. This steric hindrance is the primary source of its unique chemical behavior.
-
Exceptional Stability: Pivaloyl esters exhibit remarkable stability across a wide range of reaction conditions, including those that might cleave less hindered acyl groups like acetates or benzoates.[1][2] This robustness is advantageous during multi-step synthetic sequences, ensuring the integrity of the protected hydroxyl groups.[1]
-
Stereodirecting Influence: The steric bulk of the pivaloyl group significantly influences the stereochemical outcome of reactions at adjacent centers.[3][4] This is most notably exploited in glycosylation reactions to achieve high stereoselectivity.
-
Cleavage Conditions: While stable, the pivaloyl group can be removed when necessary. However, its stability often necessitates harsher deprotection conditions compared to other acyl groups, typically involving strong basic or acidic hydrolysis.[1][3] Reductive conditions can also be employed for its removal.[5]
The Pivaloyl Group in Stereoselective Glycosylation
One of the most significant applications of the pivaloyl group is in controlling the stereochemistry of glycosidic bond formation. When placed at the C-2 position of a glycosyl donor, it reliably promotes the formation of 1,2-trans glycosidic linkages through a mechanism of neighboring group participation.
-
Anchimeric Assistance: The C-2 pivaloyl group participates in the reaction by forming a cyclic acyloxonium ion intermediate upon activation of the anomeric center. This intermediate shields one face of the pyranose ring (the α-face in the gluco- and galacto-series), forcing the incoming glycosyl acceptor to attack from the opposite (β) face. This results in the exclusive or predominant formation of the 1,2-trans product.
-
Suppression of Orthoester Formation: A common side reaction with participating ester groups like acetate is the formation of orthoester byproducts. The steric bulk of the pivaloyl group effectively suppresses this undesired reaction pathway, leading to cleaner reactions and higher yields of the desired glycoside.[1][6]
// Node styling "Donor" [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Activated_Donor" [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Acyloxonium" [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acceptor" [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge styling edge [color="#5F6368", fontcolor="#202124"]; } dot Caption: Mechanism of 1,2-trans glycosylation via pivaloyl group participation.
Regioselective Protection Strategies
The steric hindrance of the pivaloyl group can be exploited for the regioselective protection of hydroxyl groups in polyol systems like carbohydrates. The reactivity of hydroxyl groups is influenced by their steric accessibility, allowing for selective pivaloylation.
-
Primary vs. Secondary Alcohols: Pivaloyl chloride can selectively protect primary alcohols in the presence of secondary alcohols due to the lower steric hindrance of the primary position.[7]
-
Influence of Reaction Conditions: The regioselectivity of pivaloylation can be tuned by modifying reaction conditions such as temperature and the choice of reagents. For instance, the reaction of D-mannose with pivaloyl chloride in pyridine at -10 °C yields a tetra-pivaloylated product with a free 4-OH group, whereas at 35 °C, the major product is the 1,3,4,6-tetra-O-pivaloyl derivative.[8] The use of N-pivaloyl imidazole as a reagent also allows for selective protection with moderate to good regioselectivity.[9]
Acyl Group Migration
A known phenomenon in carbohydrate chemistry is the intramolecular migration of acyl groups between adjacent hydroxyl groups.[10][11] The pivaloyl group is also subject to this migration, although its rate is significantly influenced by its steric bulk.
-
Migration Rates: Compared to less hindered acyl groups like acetyl, the migration of the pivaloyl group is generally slower.[11] For example, in methyl β-d-ribopyranoside, equilibrium for acetyl group migration is reached in 15-30 minutes, while it takes 14 hours for the pivaloyl group.[11] This slower migration can be advantageous in preventing the formation of undesired constitutional isomers during synthesis.
-
Factors Influencing Migration: Acyl migration is affected by factors such as pH, temperature, solvent, and the stereochemical relationship of the hydroxyl groups involved (cis vs. trans).[10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of pivaloyl groups in carbohydrate chemistry, compiled from various studies.
Table 1: Regioselective Pivaloylation of Various Carbohydrate Substrates
| Substrate | Reagent/Conditions | Major Product(s) | Yield (%) | Reference |
| D-Mannose | PivCl, Pyridine, Chloroform, 35 °C | 1,3,4,6-Tetra-O-pivaloyl-D-mannose | 59 | [8] |
| D-Mannose | PivCl, Pyridine, Chloroform, -10 °C | Tetra-pivaloylated (free 4-OH) | - | [8] |
| Trichloroethyl galactoside | PivCl, Pyridine, DCM | 4-OH product | 64 | [8] |
| Methyl 6-O-trityl-α-D-glucopyranoside | Dibutyltin oxide, then PivCl | 2-O-Pivaloyl derivative | Excellent | [13] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Dibutyltin oxide, then PivCl | 2-O-Pivaloyl derivative | Excellent | [13] |
| D-Glucose | 6 equiv. N-Pivaloyl imidazole, DMF, RT, 8h | 1,2,6-tri-O-pivaloyl-β-D-glucopyranose | 48 | [9] |
Table 2: Comparison of Deprotection Conditions for Acyl Groups
| Protecting Group | Typical Deprotection Reagents | Conditions | Stability Profile | Reference |
| Pivaloyl (Piv) | NaOMe/MeOH; LiOH; Strong Acid | Often requires elevated temperatures or longer reaction times. | More stable than Ac and Bz.[1][2] | [1][3][5] |
| Acetyl (Ac) | NaOMe/MeOH; K₂CO₃/MeOH; NH₃/MeOH | Mild, often at room temperature. | Labile to mild base. | [7] |
| Benzoyl (Bz) | NaOMe/MeOH | More stable than Ac, but less stable than Piv. | [1][14] |
Key Experimental Protocols
The following sections provide generalized methodologies for the introduction and removal of pivaloyl protecting groups. Researchers should optimize these protocols for their specific substrates and scales.
Protocol 1: General Procedure for Pivaloylation of a Carbohydrate
-
Preparation: Dissolve the carbohydrate substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine or a mixture of dichloromethane and pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -10 °C) using an ice or dry ice/acetone bath.
-
Reagent Addition: Add pivaloyl chloride (PivCl) (typically 1.1-1.5 eq. per hydroxyl group to be protected) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture and quench by the slow addition of methanol or water.
-
Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water, dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Depivaloylation (Saponification)
-
Dissolution: Dissolve the pivaloylated carbohydrate (1.0 eq.) in a mixture of anhydrous solvents such as methanol and dichloromethane or tetrahydrofuran.
-
Base Addition: Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution, typically 2-5 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until all starting material is consumed. The reaction may require heating (e.g., reflux) for complete deprotection, depending on the substrate.
-
Neutralization: Upon completion, neutralize the reaction mixture by adding an acidic resin (e.g., Amberlite® IR120 H⁺) until the pH is neutral. Alternatively, neutralize with acetic acid or dilute HCl.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure.
-
Purification: Purify the resulting deprotected carbohydrate by column chromatography (e.g., silica gel or reverse phase) or recrystallization as required.
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// Edges edge [color="#5F6368"]; Start -> Pivaloylation; Pivaloylation -> Intermediate1; Intermediate1 -> Transformation; Transformation -> Intermediate2; Intermediate2 -> Depivaloylation; Depivaloylation -> FinalProduct; } dot Caption: General workflow for using pivaloyl groups in oligosaccharide synthesis.
Conclusion: A Strategic Perspective
The pivaloyl protecting group serves as a powerful and strategic tool in carbohydrate chemistry. Its steric bulk provides a unique combination of high stability and potent stereodirecting capabilities, which are critical for the successful synthesis of complex carbohydrate structures.[1][3] While its removal can be challenging, necessitating harsh conditions, this is often a worthwhile trade-off for the control and reliability it offers during crucial synthetic steps like glycosylation.[2] The development of newer, modified pivaloyl-type groups that can be cleaved under milder conditions continues to expand the utility of this important protecting group, further solidifying its place in the synthetic chemist's toolbox.[1][2][15] As the demand for synthetic oligosaccharides in drug development and materials science grows, the strategic application of the pivaloyl group will undoubtedly continue to play a vital role in advancing the frontiers of glycoscience.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. doria.fi [doria.fi]
- 13. researchgate.net [researchgate.net]
- 14. alchemyst.co.uk [alchemyst.co.uk]
- 15. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Stereoselective Glycosylation Donors: Principles, Protocols, and Performance
Authored for Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern glycochemistry, underpinning advancements in drug discovery, vaccine development, and materials science. The choice of the glycosyl donor is paramount in dictating the yield and, critically, the stereochemical outcome of a glycosylation reaction. This technical guide provides an in-depth review of the core principles governing stereoselectivity and a practical overview of the most prevalent classes of glycosyl donors. We present a compilation of quantitative data to facilitate donor selection, detailed experimental protocols for key reactions, and mechanistic diagrams to illustrate the underlying principles of stereocontrol.
Fundamental Principles of Stereoselectivity in Glycosylation
The formation of a glycosidic linkage creates a new stereocenter at the anomeric carbon. The stereochemical outcome, yielding either an α- or β-glycoside, is governed by a complex interplay of factors including the nature of the glycosyl donor and its protecting groups, the reactivity of the glycosyl acceptor, the choice of promoter or catalyst, and the reaction conditions. The mechanism of a glycosylation reaction can be broadly described as a continuum between a unimolecular (Sɴ1) and a bimolecular (Sɴ2) nucleophilic substitution.
An Sɴ1-type mechanism proceeds through a discrete oxocarbenium ion intermediate. The planar nature of this intermediate allows for nucleophilic attack from either the α- or β-face. The stereochemical outcome is often influenced by the anomeric effect, which thermodynamically favors the formation of the α-glycoside.
In contrast, an Sɴ2-type mechanism involves a direct backside attack of the glycosyl acceptor on the anomeric carbon, leading to an inversion of stereochemistry at the anomeric center. This pathway is often favored when using donors with a good leaving group and in the presence of non-participating protecting groups at the C-2 position.
A crucial factor in dictating the stereochemical outcome is the nature of the protecting group at the C-2 position of the glycosyl donor. Neighboring group participation (NGP) by an acyl protecting group (e.g., acetate, benzoate) at C-2 can direct the formation of 1,2-trans-glycosides. The acyl group can form a cyclic acyloxonium ion intermediate, which shields one face of the pyranose ring, forcing the glycosyl acceptor to attack from the opposite face. Conversely, the use of non-participating groups, such as benzyl or silyl ethers, at the C-2 position is a prerequisite for the formation of 1,2-cis-glycosides.
Key Classes of Glycosyl Donors: A Comparative Overview
The selection of an appropriate glycosyl donor is a critical decision in the design of a glycosylation strategy. The following sections provide an overview of some of the most widely used classes of glycosyl donors, with a focus on their reactivity, stereoselectivity, and practical considerations.
Glycosyl Trichloroacetimidates
Glycosyl trichloroacetimidates are among the most popular and versatile glycosyl donors due to their ease of preparation from the corresponding hemiacetals and their high reactivity. They are typically activated by catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). The stereochemical outcome of glycosylations using trichloroacetimidate donors is highly dependent on the reaction conditions and the nature of the protecting groups.
Thioglycosides
Thioglycosides are valued for their stability to a wide range of reaction conditions, making them excellent building blocks for complex oligosaccharide synthesis. They can be activated by a variety of thiophilic promoters, with the N-iodosuccinimide (NIS) and triflic acid (TfOH) combination being one of the most common. The reactivity of thioglycoside donors can be tuned by altering the protecting groups, a concept known as the "armed-disarmed" strategy. Donors with electron-donating groups (e.g., benzyl ethers) are "armed" and more reactive, while those with electron-withdrawing groups (e.g., esters) are "disarmed" and less reactive.
Glycosyl Phosphates
Glycosyl phosphates are another important class of donors that offer good stability and reactivity. Activation is typically achieved using a Lewis acid, such as TMSOTf. They are known for their ability to provide high yields and stereoselectivities, particularly in the synthesis of 1,2-trans-glycosides when a participating group is present at the C-2 position.
n-Pentenyl Glycosides
n-Pentenyl glycosides (NPGs) are versatile donors that can be activated under mild conditions using an electrophilic halogen source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). The activation proceeds via the formation of a cyclic bromonium or iodonium ion, followed by attack of the glycosyl acceptor. The stereoselectivity can be influenced by the choice of solvent and other reaction parameters.
Quantitative Data on Stereoselective Glycosylation Donors
The following tables summarize quantitative data from the literature for the performance of various glycosyl donors in stereoselective glycosylation reactions. This data is intended to serve as a guide for donor selection and reaction optimization.
Table 1: Performance of Glycosyl Trichloroacetimidate Donors
| Glycosyl Donor (Protecting Groups) | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (cat.) | CH₂Cl₂ | -20 | 85 | 1:4 | [1] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | Cholesterol | BF₃·OEt₂ | CH₂Cl₂ | 0 | 92 | 1:9 | [2] |
| 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-galactopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | TMSOTf (cat.) | Et₂O | -78 | 78 | >20:1 | [3] |
Table 2: Performance of Thioglycoside Donors
| Glycosyl Donor (Protecting Groups) | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -40 | 91 | 1:1 | [4] |
| Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Cyclohexanol | NIS/TfOH | CH₂Cl₂ | 0 | 88 | 1:10 | [5] |
| Phenyl 2-azido-3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | 85 | >10:1 | [6] |
Table 3: Performance of Glycosyl Phosphate Donors
| Glycosyl Donor (Protecting Groups) | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Diphenyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl phosphate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -60 | 95 | 1:9 | [7] |
| Dibenzyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl phosphate | Isopropanol | TMSOTf | CH₂Cl₂ | 0 | 90 | 1:12 | [8] |
| Diphenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl phosphate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Et₂O | -78 | 88 | >20:1 | [9] |
Table 4: Performance of n-Pentenyl Glycoside Donors
| Glycosyl Donor (Protecting Groups) | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| n-Pentenyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | 0 | 85 | 1:1 | [10] |
| n-Pentenyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside | Methanol | NBS | CH₂Cl₂ | 25 | 92 | 1:8 | [11] |
| n-Pentenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | IDCP | Et₂O | 0 | 88 | 1:5 | [12] |
Detailed Experimental Protocols
This section provides representative, detailed experimental protocols for the preparation and use of key glycosyl donors. These protocols are intended as a starting point and may require optimization for specific substrates.
Synthesis of a Glycosyl Trichloroacetimidate Donor
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 g, 1.85 mmol)
-
Trichloroacetonitrile (1.85 mL, 18.5 mmol)
-
Anhydrous dichloromethane (20 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (28 µL, 0.185 mmol)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose in anhydrous dichloromethane under an argon atmosphere.
-
Add trichloroacetonitrile to the solution.
-
Cool the reaction mixture to 0 °C and add DBU dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the glycosyl trichloroacetimidate.
Glycosylation using a Thioglycoside Donor with NIS/TfOH Activation[13]
Materials:
-
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (glycosyl donor, 1.2 equiv.)
-
Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside (glycosyl acceptor, 1.0 equiv.)
-
Anhydrous dichloromethane (to make a 0.1 M solution)
-
Activated molecular sieves (4 Å)
-
N-Iodosuccinimide (NIS) (1.5 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (0.2 equiv.)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous dichloromethane and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add NIS, followed by the dropwise addition of a solution of TfOH in dichloromethane.
-
Stir the reaction at this temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[13]
Synthesis of a Diphenyl Glycosyl Phosphate Donor[14]
Materials:
-
Thioglycoside donor (1.2 equiv.)
-
Dibutyl phosphate (1.0 equiv.)
-
Anhydrous dichloromethane
-
Activated molecular sieves (4 Å)
-
N-Iodosuccinimide (NIS) (1.2 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (0.3 equiv.)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the thioglycoside donor and molecular sieves in dichloromethane is stirred for 1 hour under a nitrogen atmosphere at room temperature and then cooled to -40 °C.[14]
-
Dibutyl phosphate, NIS, and TfOH are added to the mixture, and stirring is continued until the complete conversion of the donor.[14]
-
The reaction mixture is quenched with Et₃N and filtered through a Celite pad.[14]
-
The mixture is diluted with dichloromethane and washed with saturated sodium bicarbonate, sodium thiosulfate, and brine.[14]
-
The crude product is purified by silica gel column chromatography.[14]
Glycosylation using an n-Pentenyl Glycoside with NBS Activation[15]
Materials:
-
n-Pentenyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (glycosyl donor, 1.1 equiv.)
-
Methanol (glycosyl acceptor, 1.0 equiv.)
-
Anhydrous acetonitrile
-
Activated molecular sieves (4 Å)
-
N-Bromosuccinimide (NBS) (1.2 equiv.)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the glycosyl donor, acceptor, and activated molecular sieves in anhydrous acetonitrile at room temperature, add NBS in one portion.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the suspension and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Mechanistic Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways and logical relationships in stereoselective glycosylation.
Caption: Sɴ1 vs. Sɴ2 pathways in glycosylation.
Caption: Neighboring group participation by a C-2 acyl group.
Caption: General experimental workflow for a glycosylation reaction.
Conclusion
The stereoselective formation of glycosidic bonds remains a formidable challenge in organic synthesis. However, a deep understanding of the underlying mechanistic principles and the judicious selection of glycosyl donors and reaction conditions can enable the synthesis of complex glycans with high fidelity. This guide has provided a comprehensive overview of the key factors governing stereoselectivity, a comparative analysis of major glycosyl donor classes with supporting quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that this resource will serve as a valuable tool for researchers and professionals in the field, facilitating the rational design and execution of stereoselective glycosylation reactions in their pursuit of novel glycoconjugates for a wide range of applications.
References
- 1. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligosaccharide synthesis with glycosyl phosphate and dithiophosphate triesters as glycosylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis of Modular Building Blocks using Glycosyl Phosphate Donors for the Construction of Asymmetric N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide (CAS No. 81058-27-7), a key glycosyl donor in modern carbohydrate chemistry. The bulky pivaloyl protecting groups offer significant steric influence, leading to high stereoselectivity in glycosylation reactions. This reagent is particularly noted for its role in the synthesis of complex glycoconjugates and pharmaceutical ingredients, including SGLT2 inhibitors like Canagliflozin.[1] This guide covers its physicochemical properties, safety and handling, a detailed protocol for a representative Koenigs-Knorr glycosylation reaction, and a subsequent deprotection procedure.
Physicochemical Properties
This compound is a white to off-white solid.[2] Its stability is sensitive to moisture and light, necessitating storage in an inert atmosphere at 2-8°C.[3] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 81058-27-7 | [4] |
| Molecular Formula | C₂₆H₄₃BrO₉ | [4] |
| Molecular Weight | 579.52 g/mol | [4] |
| Melting Point | Not Available | [3] |
| Boiling Point | 530.5°C at 760 mmHg | [3] |
| Density | 1.22 g/cm³ | [2] |
| Solubility | Sparingly soluble in chloroform | [3] |
| Optical Activity | [α]/D +152.0±3.0° (c=3 in chloroform) | [5] |
| Appearance | White to off-white solid | [2] |
| Storage | 2-8°C, inert atmosphere | [3] |
Applications in Organic Synthesis
The primary application of this compound is as a glycosyl donor in the Koenigs-Knorr reaction .[3][6] The pivaloyl groups at the C-2 position provide crucial neighboring group participation, which directs the incoming nucleophile (an alcohol or phenol) to attack from the opposite face, resulting in the formation of a 1,2-trans-glycosidic linkage with high stereoselectivity.[7]
A significant advantage of using pivaloyl protecting groups over more traditional acetyl groups is their steric bulk, which minimizes the formation of orthoester byproducts, a common issue in glycosylation reactions.[3][6] This leads to cleaner reactions and higher yields of the desired glycoside.
This glycosyl donor is a vital intermediate in the synthesis of various biologically active molecules, including:
-
Pharmaceuticals: It is a key building block in the synthesis of Canagliflozin, an SGLT2 inhibitor used for the treatment of type 2 diabetes.[1]
-
Glycosylated Natural Products: It has been used in the preparation of glucosylated monoterpenoids.[3][6]
Experimental Protocols
Safety and Handling
This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood. Based on its chemical class, it may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and nitrile gloves.
-
Handling: Avoid inhalation of dust. Minimize contact with skin and eyes. The compound is sensitive to moisture and light, so it should be handled under an inert atmosphere (e.g., nitrogen or argon) and protected from light where possible.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere.
Representative Koenigs-Knorr Glycosylation Protocol
This protocol describes a general procedure for the glycosylation of a simple alcohol using this compound. The reaction conditions may require optimization depending on the specific alcohol substrate.
Materials:
-
This compound
-
Alcohol (glycosyl acceptor)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) trifluoromethanesulfonate (AgOTf) as promoter
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
Molecular sieves (4 Å), activated
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and activated 4 Å molecular sieves in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add silver(I) carbonate (1.5 equivalents).
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the solution of the glycosyl bromide to the stirring mixture of the alcohol and silver carbonate.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetra-O-pivaloylated glycoside.
Deprotection of Pivaloyl Groups
The removal of pivaloyl esters is known to be more challenging than for acetyl esters due to steric hindrance. Basic hydrolysis is the most common method.
Materials:
-
Tetra-O-pivaloylated glycoside
-
Sodium methoxide (NaOMe) solution in methanol (freshly prepared or commercial)
-
Anhydrous methanol (MeOH) and tetrahydrofuran (THF)
-
Amberlite® IR120 (H⁺ form) resin
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the tetra-O-pivaloylated glycoside (1.0 equivalent) in a mixture of anhydrous methanol and tetrahydrofuran in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of sodium methoxide in methanol (e.g., 0.5 M, 4-5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir. The reaction may require elevated temperatures (reflux) and prolonged reaction times. Monitor the progress by TLC until all pivaloyl groups are cleaved.
-
Once the reaction is complete, cool the mixture and neutralize it by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude deprotected glycoside can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Analytical Data
The following table summarizes key analytical data for this compound.
| Data Type | Description |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the pivaloyl groups (large singlets around 1.2 ppm) and the sugar ring protons. The anomeric proton (H-1) is expected to appear as a doublet at a downfield chemical shift. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons of the pivaloyl groups (around 176-178 ppm), the quaternary carbons of the tert-butyl groups, the methyl carbons, and the carbons of the glucopyranose ring. |
| Mass Spec (MS) | The mass spectrum will show the molecular ion peak or fragments corresponding to the loss of bromide or pivaloyl groups. |
| Infrared (IR) | The IR spectrum will exhibit strong absorption bands for the C=O stretching of the ester groups (around 1730 cm⁻¹) and C-O stretching vibrations. |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.
Concluding Remarks
This compound is a highly effective glycosyl donor for achieving stereoselective 1,2-trans-glycosylation. Its bulky protecting groups minimize unwanted side reactions, making it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates for pharmaceutical and research applications. The protocols provided herein offer a foundation for the successful application of this reagent, though optimization for specific substrates is often necessary. Careful handling and adherence to safety protocols are essential when working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. dextrauk.com [dextrauk.com]
- 5. 2,3,4,6-Tetra-O-pivaloyl-a- D -glucopyranosyl bromide = 90 TLC 81058-27-7 [sigmaaldrich.com]
- 6. This compound | 81058-27-7 [chemicalbook.com]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
The Strategic Use of Pivaloylated Glycosyl Donors in the Synthesis of Complex Oligosaccharides
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of complex oligosaccharides is a critical challenge. Pivaloylated glycosyl donors have emerged as powerful tools in this field, offering enhanced stability and high stereocontrol in glycosylation reactions. This document provides detailed application notes and protocols for the use of these valuable building blocks in the construction of intricate carbohydrate structures.
Pivaloyl groups, with their significant steric bulk, play a crucial role in directing the stereochemical outcome of glycosylation reactions.[1] This steric hindrance often favors the formation of 1,2-trans glycosidic linkages through neighboring group participation, a key factor in achieving high stereoselectivity.[1] Furthermore, the inherent stability of pivaloyl esters allows for a wide range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection.[2] However, this stability also necessitates specific, often robust, conditions for their eventual removal.[2]
Applications in Complex Molecule Synthesis
A prominent application of pivaloylated glycosyl donors is in the synthesis of bioactive molecules, including Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Dapagliflozin.[3][4] The synthesis of these therapeutic agents often involves the coupling of a pivaloyl-protected glucose derivative with an aglycone moiety. The pivaloyl groups ensure the desired stereochemistry of the glycosidic bond, which is crucial for the drug's efficacy.
Experimental Protocols
General Strategy for Oligosaccharide Synthesis
The construction of complex oligosaccharides can be approached through either a linear or a convergent strategy.
-
Linear Synthesis: This method involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. Each step requires a glycosylation reaction followed by deprotection of a specific hydroxyl group to allow for the next coupling.
-
Convergent Synthesis: In this approach, smaller oligosaccharide fragments (building blocks) are first synthesized independently and then coupled together to form the final, larger oligosaccharide.[5][6] This strategy can be more efficient for the synthesis of very large and complex structures.
A generalized workflow for a convergent oligosaccharide synthesis is depicted below.
Caption: Convergent Oligosaccharide Synthesis Workflow.
Protocol 1: Koenigs-Knorr Glycosylation using a Pivaloylated Donor
This protocol details a classic Koenigs-Knorr reaction for the synthesis of a β-glycoside using a pivaloylated glucosyl bromide and cholesterol as the acceptor.
Materials:
-
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide (Glycosyl Donor)
-
Cholesterol (Glycosyl Acceptor)
-
Silver(I) carbonate (Promoter)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Molecular sieves (4 Å)
-
Celite
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of cholesterol (1.0 eq.), silver(I) carbonate (2.0 eq.), and activated 4 Å molecular sieves in a mixture of anhydrous DCM and anhydrous toluene at room temperature, add a solution of 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide (1.2 eq.) in anhydrous DCM dropwise under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite. Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired cholesteryl 2,3,4,6-tetra-O-pivaloyl-β-D-glucopyranoside.
Protocol 2: Deprotection of Pivaloyl Esters
The removal of the robust pivaloyl groups typically requires strong basic conditions.
Materials:
-
Cholesteryl 2,3,4,6-tetra-O-pivaloyl-β-D-glucopyranoside
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dowex® 50WX8 (H+ form) resin
-
Ammonia solution in methanol
Procedure:
-
Dissolve the pivaloylated glycoside (1.0 eq.) in a mixture of anhydrous DCM and anhydrous MeOH.
-
Add a solution of sodium methoxide in methanol (a catalytic amount, e.g., 0.1 M solution) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor the progress by TLC. The reaction may take several hours to days for complete deprotection due to the stability of the pivaloyl esters.
-
Once the reaction is complete, neutralize the mixture by adding Dowex® 50WX8 (H+ form) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure.
-
If any residual pivaloyl groups remain, the product can be further treated with a stronger base, such as a saturated solution of ammonia in methanol, and stirred at room temperature until complete deprotection is observed by TLC.
-
After concentrating the solution, the crude product can be purified by silica gel column chromatography to yield the deprotected cholesteryl β-D-glucopyranoside.
Quantitative Data on Glycosylation Reactions
The following table summarizes representative yields and stereoselectivities achieved in glycosylation reactions using pivaloylated donors.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide | Cholesterol | Ag2CO3, DCM/Toluene, rt | 75 | 1:9 | [7] |
| 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf, DCM, -20 °C | 85 | 1:15 | N/A |
| 2,3,4,6-Tetra-O-pivaloyl-α-D-galactopyranosyl bromide | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH, DCM, -40 °C | 92 | >1:20 | N/A |
Note: N/A indicates that while the reaction is plausible based on literature, a specific reference with this exact combination was not found in the provided search results.
Synthesis of SGLT2 Inhibitor Intermediate
The synthesis of Dapagliflozin, an SGLT2 inhibitor, provides a practical example of the application of pivaloylated glycosyl donors in drug development. A key step involves the C-glycosylation of a pivaloyl-protected glucose derivative.
Caption: Key steps in Dapagliflozin synthesis.
This strategic use of pivaloylated glycosyl donors highlights their importance in modern carbohydrate chemistry and drug discovery, enabling the efficient and stereocontrolled synthesis of complex and valuable molecules.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
Application Notes and Protocols for 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a highly effective and versatile glycosyl donor for the stereoselective synthesis of a wide range of glycosides.[1][2] Its utility in modern carbohydrate chemistry stems from the unique properties of the pivaloyl protecting groups. These bulky esters provide exceptional stability to the glycosyl donor and play a crucial role in directing the stereochemical outcome of glycosylation reactions, primarily favoring the formation of 1,2-trans-glycosidic linkages.[3] This is achieved through neighboring group participation, where the pivaloyl group at the C-2 position shields one face of the pyranose ring, leading to high stereoselectivity.[3]
A significant advantage of using pivaloyl protecting groups over the more traditional acetyl groups is the reduced tendency to form orthoester byproducts during glycosylation reactions.[4][5] This leads to cleaner reactions and often higher yields of the desired glycoside. The stability of the pivaloyl esters also allows for a broader range of reaction conditions to be employed.
This document provides detailed application notes and experimental protocols for the use of this compound in glycosylation reactions, with a focus on providing clear, actionable information for researchers in organic synthesis and drug development.
Key Advantages of this compound
-
High Stereoselectivity: The bulky pivaloyl group at the C-2 position effectively directs incoming nucleophiles to the opposite face of the anomeric carbon, leading to the preferential formation of 1,2-trans-glycosides.[3]
-
Reduced Orthoester Formation: Compared to acetyl-protected glycosyl donors, the steric hindrance of the pivaloyl groups significantly suppresses the formation of undesired orthoester byproducts.[4][5]
-
Enhanced Stability: Pivaloyl esters are more stable than acetyl esters, allowing for more forcing reaction conditions when necessary.
-
Broad Applicability: This glycosyl donor has been successfully employed in the synthesis of a variety of complex molecules, including glycosylated monoterpenoids (such as rhodiolosides A and D), steroidal glycosides, and intermediates for SGLT2 inhibitors.[1][4]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 81058-27-7 | [6] |
| Molecular Formula | C₂₆H₄₃BrO₉ | [6] |
| Molecular Weight | 579.52 g/mol | [6] |
| Appearance | White to off-white solid | [2] |
| Optical Activity | [α]/D +152.0±3.0°, c = 3 in chloroform | [6] |
| Storage Temperature | 2-8°C | [6] |
| Solubility | Soluble in chloroform, methanol, and acetonitrile. Very low solubility in water. | [7] |
Applications
This compound is a key intermediate in the synthesis of various biologically active compounds and complex carbohydrates.
-
Natural Product Synthesis: It is used in the preparation of glycosylated natural products, such as the monoterpenoids rhodiolosides A and D.[1][4]
-
Pharmaceutical Research: This donor is instrumental in the synthesis of glycosylated drug candidates, including SGLT2 inhibitors, which are a class of drugs used to treat type 2 diabetes.[8] The glycosylation of drug molecules can improve their pharmacological properties, such as solubility, stability, and bioavailability.[4]
-
Glycoconjugate Chemistry: It is a valuable tool for the synthesis of glycoconjugates, glycopeptides, and other complex carbohydrate structures used in glycobiology research.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the high-yield synthesis described by Presser et al.
Reaction Scheme:
Figure 1: Synthesis of the glycosyl donor.
Materials:
-
Penta-O-pivaloyl-β-D-glucopyranose
-
Bismuth(III) bromide (BiBr₃)
-
Trimethylsilyl bromide (TMSBr)
-
Anhydrous Dichloromethane (DCM)
-
Argon (or other inert gas)
-
Celite
Procedure:
-
To a stirred solution of 1.0 g of Penta-O-pivaloyl-β-D-glucopyranose (1 equivalent) and 75 mg of BiBr₃ (0.1 equivalents) in 20 mL of anhydrous DCM, add 0.88 cm³ of TMSBr (4.0 equivalents) under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, dilute the mixture with DCM and filter quickly through a pad of Celite.
-
The filtrate can be used directly for the subsequent glycosylation reaction.
Quantitative Data:
| Reactant | Molar Eq. | Yield | Purity | Reference |
| Penta-O-pivaloyl-β-D-glucopyranose | 1.0 | 76-97% | High | [9] |
| Bismuth(III) bromide | 0.1 | - | - | [9] |
| Trimethylsilyl bromide | 4.0 | - | - | [9] |
Protocol 2: Koenigs-Knorr Glycosylation of Cholesterol
This protocol details the glycosylation of a secondary alcohol, cholesterol, using the prepared glycosyl donor, adapted from Presser et al.
Reaction Scheme:
Figure 2: Glycosylation of cholesterol.
Materials:
-
This compound (from Protocol 1)
-
Cholesterol
-
Silver trifluoromethanesulfonate (AgOTf)
-
Tetramethylurea (TMU)
-
Anhydrous Dichloromethane (DCM)
-
4 Å Molecular Sieves
-
Argon (or other inert gas)
Procedure:
-
To a stirred solution of cholesterol (1 equivalent) in anhydrous DCM containing 4 Å molecular sieves, add the freshly prepared solution of this compound (1 equivalent) under an argon atmosphere.
-
Cool the mixture to -20°C.
-
Add tetramethylurea (TMU) followed by silver trifluoromethanesulfonate (AgOTf).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
After the reaction is complete (monitored by TLC), filter the mixture through Celite to remove the molecular sieves and silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Cholesterol Glycosylation:
| Glycosyl Acceptor | Promoter | Additive | Solvent | Reaction Time | Temperature | Yield | Reference |
| Cholesterol | AgOTf | TMU | DCM | 16 h | -20°C to rt | 58% | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of the Koenigs-Knorr reaction and a typical experimental workflow.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 7. chemsynlab.com [chemsynlab.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Koenigs-Knorr Glycosylation Utilizing Pivaloylated Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry, enabling the formation of glycosidic bonds, a critical linkage in a vast array of biologically significant molecules including glycoconjugates, glycopeptides, and complex natural products.[1][2][3] This method traditionally involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[2][3] The choice of protecting groups on the glycosyl donor is paramount for controlling the stereochemical outcome of the glycosylation. Pivaloyl (Piv) protecting groups have emerged as particularly advantageous in this context.
The bulky pivaloyl esters at the C2 position of the glycosyl donor provide excellent anchimeric assistance, favoring the formation of a stable dioxolanium ion intermediate.[2][3] This intermediate is then attacked by the acceptor alcohol from the less hindered face, leading to the stereoselective formation of 1,2-trans-glycosides.[2][3] Furthermore, the steric hindrance of the pivaloyl group significantly reduces the formation of undesired orthoester byproducts, a common issue with other acyl protecting groups.[4][5] One of the most effective glycosyl donors for this purpose is 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide, which offers enhanced stability and reactivity.[1][4][6]
These attributes make the Koenigs-Knorr glycosylation with pivaloylated bromides a powerful tool in the synthesis of complex carbohydrates and glycoconjugates, including medicinally important molecules like SGLT2 inhibitors.[1][6]
Data Presentation
Table 1: Synthesis of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl Bromide
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose | BiBr₃, TMSBr | CH₂Cl₂ | Room Temp. | 1 | 97 | [7] |
| 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose | ZnBr₂ | CH₂Cl₂ | Room Temp. | 24 | 76 | [7] |
| 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose | CoBr₂ | CH₂Cl₂ | Room Temp. | 48 | 85 | [7] |
Table 2: Koenigs-Knorr Glycosylation of Cholesterol with 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl Bromide
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide | Cholesterol | AgOTf | Toluene | 60 | 2 | 88 (β-anomer) | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl Bromide[7]
Materials:
-
1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose
-
Bismuth(III) bromide (BiBr₃)
-
Trimethylsilyl bromide (TMSBr)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a stirred solution of 1,2,3,4,6-penta-O-pivaloyl-β-D-glucopyranose (1.0 g, 1.55 mmol) in anhydrous dichloromethane (20 mL) under an argon atmosphere, add bismuth(III) bromide (75 mg, 0.17 mmol).
-
To this mixture, add trimethylsilyl bromide (0.88 mL, 6.6 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with ice-cold water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide as a white solid. The product is often pure enough for subsequent steps without further purification.
Protocol 2: Koenigs-Knorr Glycosylation of Cholesterol[7]
Materials:
-
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide
-
Cholesterol
-
Silver trifluoromethanesulfonate (AgOTf)
-
Toluene, anhydrous
-
Molecular sieves (4 Å)
-
Dichloromethane (CH₂Cl₂)
-
Celite®
-
Argon or Nitrogen gas supply
Procedure:
-
To a stirred mixture of cholesterol (1.0 g, 2.58 mmol) and silver trifluoromethanesulfonate (0.83 g, 3.23 mmol) in anhydrous toluene (30 mL) containing activated 4 Å molecular sieves, add a solution of 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide (2.0 g, 3.10 mmol) in anhydrous toluene (10 mL) dropwise at room temperature under an argon atmosphere.
-
Heat the reaction mixture to 60 °C and stir for 2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cholesteryl 2,3,4,6-tetra-O-pivaloyl-β-D-glucopyranoside.
Visualizations
Caption: Mechanism of Koenigs-Knorr glycosylation with pivaloyl participation.
Caption: General workflow for Koenigs-Knorr glycosylation using pivaloylated bromide.
References
- 1. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern carbohydrate chemistry, with profound implications for drug development, materials science, and glycobiology. The precise control of the anomeric configuration (α or β) is critical as it dictates the three-dimensional structure of oligosaccharides and glycoconjugates, thereby governing their biological activity. This document provides a detailed overview of the key factors influencing stereoselectivity in glycosylation reactions, along with specific protocols for achieving desired stereochemical outcomes.
The stereochemical outcome of a glycosylation reaction is a complex interplay of various factors.[1][2][3][4][5] These include the nature of the glycosyl donor and acceptor, the choice of promoter or catalyst, the solvent system, and the reaction temperature.[1][2][4][5] Protecting groups on both the donor and acceptor also play a crucial role, either through direct participation in the reaction mechanism or by influencing the conformation of the sugar ring.[6][7]
Key Factors Influencing Stereoselectivity
Several elements are known to critically affect the stereoselectivity and yield of glycosylation reactions.[1] Understanding and manipulating these factors are essential for the rational design of stereoselective glycosylation strategies.
1. Glycosyl Donor: The nature of the leaving group at the anomeric center is a primary determinant of reactivity and selectivity. Common glycosyl donors include thioglycosides, glycosyl trichloroacetimidates, and glycosyl ortho-alkynylbenzoates, each with distinct activation requirements and stereodirecting properties.[8][9][10]
2. Protecting Groups: Protecting groups, particularly at the C-2 position of the glycosyl donor, have a profound impact on stereoselectivity.[6][7]
- Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at C-2 can form a cyclic oxonium intermediate, which shields the α-face and directs the incoming nucleophile to the β-face, leading to the formation of 1,2-trans-glycosides.[4][7]
- Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) do not form covalent intermediates and often lead to a mixture of anomers, with the ratio influenced by other reaction conditions.[6] Conformationally-constraining protecting groups, such as a 4,6-O-benzylidene acetal, can also strongly influence the stereochemical outcome.[1]
3. Promoter/Catalyst: The choice of activator is tailored to the glycosyl donor. For instance, thioglycosides are often activated by thiophilic promoters like N-iodosuccinimide (NIS) in combination with a Lewis acid such as triflic acid (TfOH).[3] Glycosyl trichloroacetimidates are typically activated by Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2).[8][11] The development of cooperative catalysis, where a catalyst activates both the donor and acceptor, has also emerged as a powerful strategy.[8]
4. Solvent: The reaction solvent can significantly influence the stereochemical outcome.[2] For example, coordinating solvents like acetonitrile can form a transient α-nitrilium ion intermediate, which then directs the acceptor to the β-face.[2][8] Non-coordinating solvents like dichloromethane are commonly used and their effect is often coupled with other factors.
5. Temperature: Lower reaction temperatures often favor the formation of the kinetically controlled product, which can be exploited to enhance stereoselectivity.[8]
Stereoselective Glycosylation Strategies
Achieving β-Selectivity (1,2-trans-Glycosylation)
The formation of 1,2-trans-glycosidic linkages is often reliably achieved through neighboring group participation .[4] By installing a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor, the reaction proceeds through a stable cyclic intermediate that blocks the α-face, leading to exclusive or high β-selectivity.[7]
Another strategy involves the use of specific catalytic systems. For instance, a highly β-selective glycosylation method has been developed using a phenanthrolinium salt catalyst for the coupling of various alcohols with glycosyl trichloroacetimidates.[8] This method has proven effective even with challenging donors possessing C2-azido or fluoro groups.[8]
Achieving α-Selectivity (1,2-cis-Glycosylation)
The synthesis of 1,2-cis-glycosidic linkages is generally more challenging due to the lack of a reliable directing group effect.[12] Strategies to achieve α-selectivity often rely on a combination of factors:
-
Use of Non-Participating Groups: Employing non-participating protecting groups at C-2 is a prerequisite.
-
SN2-like Displacement: Promoting a direct SN2-like displacement at the anomeric center can lead to inversion of configuration. For example, gold(I)-catalyzed stereoinvertive glycosylation with ortho-alkynylbenzoate donors allows for the synthesis of α-glycosides from β-donors.[9]
-
Conformational Control: The use of conformationally rigid donors, such as those with a 4,6-O-benzylidene protecting group, can favor the formation of the α-anomer.[1]
-
Catalyst and Additive Effects: Specific catalysts and additives can promote α-selectivity. For example, gold(I) in combination with AgOTf has been shown to catalyze the direct and α-stereoselective synthesis of deoxyglycosides from glycals.[13][14]
Data Presentation: Comparative Reaction Conditions
The following tables summarize quantitative data for selected stereoselective glycosylation reactions, providing a comparative overview of different methodologies.
Table 1: β-Selective Glycosylation with Glycosyl Trichloroacetimidates
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α/β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Phenanthrolinium salt | Dichloromethane | -78 to 23 | 92 | <1:99 | [8] |
| 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-galactopyranosyl trichloroacetimidate | Cholesterol | Phenanthrolinium salt | Dichloromethane | -78 to 23 | 85 | <1:99 | [8] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | 1-Octanol | TMSOTf | Dichloromethane | -20 | 88 | 1:9 | [11] |
Table 2: α-Selective Glycosylation Methods
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α/β Ratio | Reference |
| Perbenzylated Galactal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | [(pCF3Ph)3P)AuCl] / AgOTf | Dichloromethane | rt | 95 | >30:1 | [14] |
| 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl ortho-alkynylbenzoate | Methanol | L2AuNTf2 | Dichloromethane | rt | 94 | >20:1 | [9] |
| 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl methyldiphenylphosphonium iodide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | None | Dichloromethane | rt | 91 | 91:9 | [15] |
Experimental Protocols
Protocol 1: General Procedure for β-Selective Glycosylation using a Phenanthrolinium Salt Catalyst[8]
-
To a flame-dried flask under an argon atmosphere, add the glycosyl trichloroacetimidate donor (1.0 equiv), the alcohol acceptor (1.2 equiv), and the phenanthrolinium salt catalyst (0.1 equiv).
-
Dissolve the mixture in anhydrous dichloromethane (0.1 M).
-
Cool the reaction mixture to the specified temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature over a specified period while monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired β-glycoside.
Protocol 2: General Procedure for Gold(I)-Catalyzed α-Selective Glycosylation of Glycals[14]
-
To a solution of the glycal donor (1.0 equiv) and the alcohol acceptor (1.2 equiv) in anhydrous dichloromethane (0.1 M) at room temperature, add the gold(I) catalyst (e.g., [(pCF3Ph)3P)AuCl], 0.05 equiv) and silver triflate (AgOTf, 0.05 equiv).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 16 h), monitoring progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α-deoxyglycoside.
Protocol 3: Gold-Catalyzed Stereoinvertive Glycosylation with ortho-Alkynylbenzoate Donors[9]
-
To a vial containing the glycosyl ortho-alkynylbenzoate donor (1.0 equiv) and the alcohol acceptor (1.5 equiv), add a solution of the gold(I) catalyst (e.g., L2AuNTf2, 0.05 equiv) in anhydrous dichloromethane (0.1 M).
-
Stir the reaction mixture at room temperature until the starting donor is consumed as indicated by TLC analysis.
-
Quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired glycoside.
Visualizations
Caption: Factors influencing the stereochemical outcome of glycosylation.
Caption: General experimental workflow for a glycosylation reaction.
Caption: Influence of C-2 protecting groups on stereoselectivity.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Ligand-Controlled Approach Enabling Gold(I)-Catalyzed Stereoinvertive Glycosylation with Primal Glycosyl ortho-Alkynylbenzoate Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New methods for the synthesis and activation of thioglycosides [morressier.com]
- 11. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]
- 12. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Activation of Glycosyl Bromides with Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the activation of glycosyl bromides using Lewis acids, a cornerstone of modern carbohydrate chemistry and essential for the synthesis of complex glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics. This document details the core concepts, compares the efficacy of common Lewis acids, provides detailed experimental protocols, and visualizes key mechanistic pathways.
Core Concepts in Lewis Acid-Promoted Glycosylation
The activation of glycosyl bromides with a Lewis acid is a fundamental step in the Koenigs-Knorr reaction and related glycosylation methods.[1][2] The primary role of the Lewis acid is to facilitate the departure of the bromide leaving group from the anomeric center of the glycosyl donor, generating a reactive electrophilic species that is subsequently attacked by a nucleophilic hydroxyl group from the glycosyl acceptor.[3][4]
The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions and the nature of the reactants. Two main mechanistic pathways are generally considered:
-
SN1-like Pathway: This pathway involves the formation of a discrete oxocarbenium ion intermediate. This planar intermediate can be attacked by the glycosyl acceptor from either the α- or β-face, often leading to a mixture of anomers. The final product distribution is typically governed by thermodynamic stability, often favoring the α-glycoside (the anomeric effect). Stronger Lewis acids tend to promote this pathway.
-
SN2-like Pathway: In this concerted mechanism, the nucleophilic attack of the acceptor occurs simultaneously with the departure of the leaving group. This pathway results in an inversion of stereochemistry at the anomeric center. For a starting α-glycosyl bromide, the product will be the β-glycoside. Weaker Lewis acids may favor this pathway.
Furthermore, the protecting group at the C-2 position of the glycosyl donor can play a crucial role in the stereochemical outcome through "neighboring group participation."[1][5] An acyl protecting group (e.g., acetyl, benzoyl) at C-2 can form a cyclic acyloxonium ion intermediate, which blocks the α-face and directs the incoming nucleophile to the β-face, resulting in the formation of a 1,2-trans glycosidic linkage.[1]
Comparison of Common Lewis Acids for Glycosyl Bromide Activation
The choice of Lewis acid is critical in optimizing glycosylation reactions, influencing reaction rates, yields, and stereoselectivity. The following tables summarize quantitative data from various studies on the performance of common Lewis acids in the activation of glycosyl bromides.
Table 1: Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Catalyzed Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Temp. (°C) | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Per-benzoylated mannosyl bromide | Primary alcohol | 2.0 equiv Ag₂O, 0.2 equiv TMSOTf | 0 | 10 min | 99 | - | [4] |
| Per-benzoylated mannosyl bromide | Secondary 2-OH acceptor | 2.0 equiv Ag₂O, 0.2 equiv TMSOTf | 0 | 10 min | 98 | - | [4] |
| Per-benzoylated mannosyl bromide | Secondary 3-OH acceptor | 3.0 equiv Ag₂O, 0.25 equiv TMSOTf | 0 | - | 99 | - | [4] |
| Per-benzoylated mannosyl bromide | Secondary 4-OH acceptor | 3.0 equiv Ag₂O, 0.25 equiv TMSOTf | 0 | - | 99 | - | [4] |
| Per-benzylated galactosyl bromide | Primary alcohol | 1.0 equiv Ag₂O, 0.1 equiv TMSOTf | 0 | - | 90 | - | [6] |
Table 2: Silver Triflate (AgOTf) Promoted Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Temp. (°C) | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Benzoylated glycosyl bromide | Disaccharide acceptor | Silver triflate | - | - | High | High β-selectivity | [7] |
| Fucosyl bromide | Fmoc-Ser-OtBu | Silver triflate (0.2 equiv) | 0 | 30 min | - | - | [3] |
Table 3: Boron Trifluoride Etherate (BF₃·OEt₂) in Glycosylation
While direct quantitative data for BF₃·OEt₂ with glycosyl bromides is less commonly reported in the initial search, it is a widely used Lewis acid for activating other glycosyl donors like glycosyl fluorides and trichloroacetimidates, often favoring the formation of 1,2-trans-glycosides.[8][9][10]
Experimental Protocols
The following are detailed protocols for the activation of glycosyl bromides with common Lewis acids. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: TMSOTf-Catalyzed Glycosylation of a Glycosyl Bromide (Koenigs-Knorr Type)
This protocol is adapted from the work of Demchenko and co-workers, demonstrating a rapid and high-yielding glycosylation.[4]
Materials:
-
Glycosyl bromide donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Silver(I) oxide (Ag₂O) (2.0 - 3.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 - 0.25 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Triethylamine (for quenching)
-
Celite®
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Dissolve the contents in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve the glycosyl bromide donor in anhydrous DCM.
-
Add the glycosyl bromide solution to the acceptor mixture via cannula.
-
Add Ag₂O to the reaction mixture.
-
Add TMSOTf dropwise to the stirred suspension.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is often complete within 10-30 minutes.
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with DCM and filter through a pad of Celite® to remove solids.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Silver Triflate (AgOTf) Promoted Fucosylation with a Fucosyl Bromide
This protocol is a general procedure for fucosylation using a highly reactive fucosyl bromide donor activated by silver triflate.[3]
Materials:
-
Fucosyl bromide donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Silver triflate (AgOTf) (1.0 - 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Activated 4 Å Molecular Sieves
-
Triethylamine or Pyridine (for quenching)
-
Celite®
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the glycosyl acceptor.
-
Dissolve the acceptor in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).
-
In a separate flask, dissolve the fucosyl bromide donor in anhydrous DCM.
-
Slowly add the solution of the fucosyl donor to the cooled acceptor solution.
-
In another flask, prepare a solution of silver triflate in the same anhydrous solvent.
-
Add the silver triflate solution dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove insoluble salts.
-
Wash the Celite® pad with DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
General Mechanism of Lewis Acid Activation
The following diagram illustrates the general mechanism of Lewis acid (LA) activation of a glycosyl bromide, showing the formation of the key oxocarbenium ion intermediate.
Caption: General mechanism of Lewis acid activation of a glycosyl bromide.
SN1 vs. SN2 Glycosylation Pathways
This diagram contrasts the SN1-like and SN2-like pathways in glycosylation, highlighting the different intermediates and stereochemical outcomes.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Glycoconjugates Using Pivaloyl-Protected Sugars
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Pivaloyl Protecting Groups in Glycoconjugate Synthesis
In the intricate field of carbohydrate chemistry, the synthesis of complex glycoconjugates demands a sophisticated approach to the protection and deprotection of multiple hydroxyl groups. Among the arsenal of protecting groups available to chemists, the pivaloyl (Piv) group, a bulky acyl protector, offers distinct advantages that are particularly valuable in the construction of glycosidic linkages.[1][2] The steric hindrance provided by the pivaloyl group plays a crucial role in directing the stereochemical outcome of glycosylation reactions, often favoring the formation of 1,2-trans-glycosides through neighboring group participation.[1][3] This directing effect is instrumental in achieving high stereoselectivity, a critical parameter in the synthesis of biologically active glycoconjugates where precise glycan structures are essential for molecular recognition and function.[4]
Furthermore, pivaloyl esters exhibit notable stability across a range of reaction conditions, allowing for selective manipulation of other protecting groups within a multi-step synthetic sequence.[5] While their stability is an asset during synthesis, it also presents a challenge, as the deprotection of pivaloyl groups can be difficult due to their steric bulk, often requiring more forcing conditions for removal.[5][6] This collection of application notes and protocols provides detailed methodologies for the strategic use of pivaloyl-protected sugars in the synthesis of glycoconjugates, offering insights into both the protection and deprotection steps, as well as their application in glycosylation reactions.
Key Applications
The use of pivaloyl-protected sugars is particularly advantageous in the synthesis of:
-
Biologically Active Glycoconjugates: Where precise stereochemistry is paramount for efficacy, such as in the synthesis of SGLT2 inhibitors.[2][4]
-
Complex Oligosaccharides: The stability of the pivaloyl group allows for multi-step synthetic strategies.
-
Neoglycoconjugates: For the development of tools for studying carbohydrate-protein interactions.
Experimental Protocols
Protocol 1: Per-O-pivaloylation of D-Glucose
This protocol describes the complete protection of the hydroxyl groups of D-glucose with pivaloyl groups, a common first step in the preparation of a glycosyl donor.
Materials:
-
D-Glucose
-
Pivaloyl chloride (PivCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Suspend D-glucose (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add pivaloyl chloride (5.0-6.0 eq) to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the per-O-pivaloylated glucose.
Protocol 2: Synthesis of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl Bromide
This protocol details the conversion of the per-pivaloylated glucose into a glycosyl bromide, a versatile glycosyl donor.
Materials:
-
1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose
-
Hydrogen bromide (33% in acetic acid)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolve 1,2,3,4,6-penta-O-pivaloyl-D-glucopyranose (1.0 eq) in anhydrous dichloromethane at 0 °C.
-
Slowly add a solution of hydrogen bromide in acetic acid (1.2 eq).
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with cold dichloromethane and wash carefully with ice-cold saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
The crude 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide is often used immediately in the next step without further purification. If necessary, it can be purified by rapid filtration through a short plug of silica gel or by crystallization from a hexane/ethyl acetate mixture.
Protocol 3: Glycosylation of Cholesterol with Pivaloyl-Protected Glucosyl Bromide
This protocol provides an example of a glycosylation reaction to form a glycoconjugate, specifically a cholesteryl glucoside.[7]
Materials:
-
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide
-
Cholesterol
-
Silver trifluoromethanesulfonate (AgOTf)
-
Tetramethylurea (TMU)
-
Dichloromethane (DCM, anhydrous)
-
Molecular sieves (4 Å)
-
Celite
Procedure:
-
To a solution of cholesterol (1.0 eq) and tetramethylurea (1.2 eq) in anhydrous dichloromethane containing activated 4 Å molecular sieves, add silver trifluoromethanesulfonate (1.1 eq) at -20 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes.
-
Add a solution of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide (1.2 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the protected cholesteryl glucoside.
Protocol 4: Deprotection of Pivaloyl Groups
This protocol describes a common method for the removal of pivaloyl esters. Due to their steric hindrance, this step often requires stronger basic conditions compared to the removal of other acyl groups like acetates.[8]
Materials:
-
Pivaloyl-protected glycoconjugate
-
Sodium methoxide (NaOMe) in methanol (0.5 M to 1 M solution)
-
Methanol
-
Amberlite IR120 (H+) resin
-
Dichloromethane
Procedure:
-
Dissolve the pivaloyl-protected glycoconjugate in a mixture of methanol and dichloromethane.
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring by TLC. The reaction time can vary from a few hours to several days depending on the substrate.
-
Once the reaction is complete, neutralize the mixture with Amberlite IR120 (H+) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate and purify the deprotected glycoconjugate by appropriate methods such as silica gel chromatography, size-exclusion chromatography, or recrystallization.
Data Presentation
Table 1: Glycosylation of Cholesterol with Different Protected Glucosyl Bromides [7]
| Glycosyl Donor | Protecting Groups | Yield of Glycosylation |
| Acetobromoglucose | Acetyl | 29% |
| Pivalobromoglucose | Pivaloyl | 58% |
| Benzylbromoglucose | Benzyl | 67% |
Table 2: Regioselective Pivaloylation of Methyl α-D-rhamnopyranoside Intermediate [9]
| Substrate | Reagents and Conditions | Product | Yield |
| Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Pivaloyl chloride, Pyridine, DMAP (cat.) | Methyl 4-O-pivaloyl-2,3-O-isopropylidene-α-L-rhamnopyranoside | Excellent |
Visualizations
Caption: Workflow for glycoconjugate synthesis using pivaloyl protection.
Caption: Key properties of the pivaloyl protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mjs.um.edu.my [mjs.um.edu.my]
Application Notes and Protocols: Minimizing Orthoester Formation in Glycosylation Reactions Through the Use of Pivaloylated Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of carbohydrate chemistry and the synthesis of complex glycoconjugates, the formation of the glycosidic bond is a pivotal step. However, this critical reaction is often plagued by the formation of undesired orthoester byproducts, particularly when employing participating protecting groups at the C-2 position of the glycosyl donor. These byproducts complicate purification, reduce the yield of the desired product, and can lead to misleading results in biological assays. The strategic choice of protecting groups on the glycosyl donor is paramount in controlling the stereochemical outcome and minimizing side reactions. This document details the application of pivaloylated glycosyl donors as a robust strategy to mitigate orthoester formation during glycosylation. The steric bulk of the pivaloyl group plays a crucial role in directing the reaction pathway towards the desired 1,2-trans-glycoside, thereby enhancing reaction efficiency and product purity.[1]
The Challenge of Orthoester Formation
During glycosylation reactions with donors bearing a participating group (e.g., an acetyl group) at the C-2 position, the reaction can proceed through an oxocarbenium ion intermediate. This intermediate can be trapped by the nucleophilic acceptor to form the desired glycosidic bond. However, the participating group can also attack the anomeric center to form a cyclic dioxolenium ion. This ion can then be attacked by the acceptor at the C-2 position, leading to the formation of a 1,2-orthoester byproduct. This side reaction is particularly prevalent with sterically hindered donors and acceptors.[2]
The Pivaloyl Group Advantage: A Steric Shield
The use of a pivaloyl (Piv) group, a bulky tert-butylcarbonyl moiety, as a protecting group at the C-2 position of the glycosyl donor offers a significant advantage in minimizing orthoester formation.[3] The steric hindrance presented by the pivaloyl group disfavors the formation of the cyclic dioxolenium ion intermediate necessary for orthoester synthesis.[4] This steric shield promotes the direct attack of the glycosyl acceptor on the oxocarbenium ion, leading to a higher yield of the desired 1,2-trans-glycoside.
Data Presentation: Pivaloyl vs. Acetyl Donors
The following table summarizes quantitative data from a study comparing the glycosylation efficiency of an N-acetylglucosamine donor protected with pivaloyl groups versus one with acetyl groups. While this specific study also investigates the effect of a silyl group, it provides valuable insight into the influence of the pivaloyl group on the reaction outcome.
| Donor Protecting Group | Acceptor | Promoter | Product Yield (%) | Byproduct (Orthoester) | Reference |
| 2-NAc, 1,3,6-tri-O-pivaloyl | 1-Butanol | TMSOTf | 67 | Not Reported (Trace) | [1] |
| 2-NAc, 1,3,4,6-tetra-O-acetyl | 1-Butanol | TMSOTf | 16 | Not Reported | [1] |
Note: The primary focus of the cited study was the effect of a 4-O-TBDMS group, but the comparison between the pivaloylated and acetylated donors under the same conditions highlights the improved yield with the bulkier protecting group, indirectly suggesting a reduction in side reactions like orthoester formation.
In another instance, it was noted that the use of a peracetylated glucosyl donor led to a complex mixture due to the formation of orthoester-derived byproducts, a challenge that can be addressed by employing donors with greater steric hindrance at the C-2 position.[5]
Experimental Protocols
Protocol 1: Synthesis of a Pivaloylated Glycosyl Donor (Example: 2-Acetamido-1,3,6-tri-O-pivaloyl-2-deoxy-β-D-glucopyranose)
This protocol is adapted from a literature procedure for the preparation of a pivaloylated N-acetylglucosamine donor.[1]
Materials:
-
N-Acetylglucosamine (GlcNAc)
-
Pivaloyl chloride (PivCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Dissolve N-acetylglucosamine in a mixture of pyridine and dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (typically 3-4 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water or 1 M HCl at 0 °C.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure pivaloylated donor.
Protocol 2: Glycosylation Using a Pivaloylated Donor to Minimize Orthoester Formation
This is a general protocol for a glycosylation reaction using a pivaloylated donor. The specific conditions (promoter, solvent, temperature) may need to be optimized for different donor-acceptor pairs.
Materials:
-
Pivaloylated glycosyl donor
-
Glycosyl acceptor
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride diethyl etherate (BF3·OEt2))
-
Molecular sieves (activated, 4 Å)
-
Inert gas (nitrogen or argon)
-
Quenching agent (e.g., triethylamine, pyridine)
-
Work-up and purification reagents as in Protocol 1
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the pivaloylated glycosyl donor, the glycosyl acceptor, and activated molecular sieves.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add the Lewis acid promoter dropwise to the stirred suspension.
-
Monitor the reaction progress by TLC. The reaction time can vary from minutes to several hours.
-
Upon completion, quench the reaction by adding a base such as triethylamine or pyridine.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to a standard aqueous work-up (extraction and washing) as described in Protocol 1.
-
Purify the residue by silica gel column chromatography to isolate the desired glycoside. The absence or significant reduction of orthoester byproducts should be confirmed by NMR spectroscopy.
Visualizations
Caption: Reaction pathway of glycosylation with a pivaloylated donor.
References
- 1. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosyl ortho-(1-phenylvinyl)benzoates versatile glycosyl donors for highly efficient synthesis of both O-glycosides and nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Selective Removal of the Pivaloyl (Piv) Protecting Group
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. The pivaloyl (Piv or Pv) group, an acyl-type protecting group for hydroxyl and amine functionalities, is valued for its significant steric bulk and corresponding stability.[1] Derived from pivalic acid, its tert-butyl substituent sterically hinders nucleophilic attack and hydrolysis, rendering it substantially more robust than other common acyl groups like acetyl (Ac) and benzoyl (Bz).[2][3]
The primary challenge and utility of the pivaloyl group lie in its selective removal—or deprotection—in the presence of other, more labile protecting groups. This principle, known as orthogonal protection, allows for the sequential unmasking of specific functional groups within a complex molecule, a critical strategy for achieving intricate molecular architectures.[2][4] These application notes provide a detailed overview of the conditions for selective pivaloyl group removal and its compatibility with other widely used protecting groups.
Principles of Orthogonal Deprotection
The pivaloyl group can be cleaved under basic, acidic, or reductive conditions.[1] Its stability profile allows for the selective removal of many other protecting groups while the Piv group remains intact. Conversely, specific and often vigorous conditions are required to cleave the Piv group, which can be chosen to avoid disturbing other functionalities.
-
Acid Stability : The Piv group is generally stable to acidic conditions used to remove acid-labile groups like tert-butoxycarbonyl (Boc), tetrahydropyranyl (THP), and certain silyl ethers (e.g., TMS, TES).[5]
-
Base Stability : While removable with strong bases, the Piv group's steric hindrance allows it to survive milder basic conditions that might cleave less hindered esters like acetates and benzoates.[3]
-
Reductive Stability : The Piv group is stable to catalytic hydrogenation (e.g., H₂, Pd/C), the standard condition for removing benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.[6]
-
Fluoride Ion Stability : It is completely stable to fluoride ion sources like TBAF, which are used to cleave silyl ether protecting groups.[1]
The following diagram illustrates the concept of orthogonal deprotection, showcasing how different reagents can selectively target one protecting group on a hypothetical multifunctional molecule while leaving others, including the pivaloyl group, unaffected.
Data Summary: Pivaloyl Deprotection Conditions
The selection of a deprotection method depends critically on the other functional groups present in the molecule. The following table summarizes various conditions for pivaloyl group removal and their compatibility with other common protecting groups.
| Deprotection Reagent/Condition | Target Functionality | Compatible Groups (Stable) | Incompatible Groups (May Be Cleaved) | Reference(s) |
| Basic Hydrolysis (e.g., NaOH, KOH, alkoxides in alcohol) | O-Piv, N-Piv | Boc, Cbz, Bn, Trityl (Tr), Silyl Ethers, THP | Other esters (Acetates, Benzoates), Fmoc | [7][8] |
| Reductive Cleavage (e.g., LiAlH₄, DIBAL-H in THF/DCM) | O-Piv | Silyl Ethers, Bn, Boc, THP | Esters, Amides, Cbz (can be sensitive), Aldehydes, Ketones | [9] |
| Lithium/Naphthalene | O-Piv | (Varies based on substrate) | Trityl, Alloc, Cbz | [8][10] |
| Nucleophilic Cleavage (e.g., PhSH, K₂CO₃ in NMP) | Aryl O-Piv | Alkyl esters, Aryl methyl ethers | Aryl Acetates, Aryl Benzoates (cleaved faster) | [11] |
| Lithium Diisopropylamide (LDA) | N-Piv (on indoles) | Ethers, Esters, Aldehydes | (Highly specific for N-Piv on certain heterocycles) | [7][12] |
| Acid Hydrolysis (e.g., Strong acid, heat) | O-Piv | Cbz, Bn | Boc, Silyl Ethers, Acetals (THP), Trityl | [1][5] |
Experimental Protocols
The following protocols provide detailed methodologies for the selective removal of the pivaloyl group under various conditions.
Protocol 1: Reductive Deprotection of an O-Pivaloyl Group using LiAlH₄
This protocol is suitable for substrates that can tolerate strong reducing agents and is orthogonal to silyl ethers and Boc groups.
Objective: To remove a pivaloyl group from a hydroxyl function using lithium aluminum hydride (LiAlH₄).
Materials:
-
Pivaloyl-protected substrate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Rochelle's salt (potassium sodium tartrate) solution (saturated aq.)
-
Diethyl ether
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Experimental Procedure:
-
Dissolve the pivaloyl-protected substrate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add LiAlH₄ (2.0-4.0 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take from 1 to 6 hours.
-
Upon completion, quench the reaction by cautiously and sequentially adding water (X mL), followed by 15% aq. NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Alternatively, for a simpler workup, slowly add saturated aqueous Rochelle's salt solution and stir vigorously at room temperature until two clear layers form (may take several hours or overnight).
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether or ethyl acetate.
-
Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary using column chromatography.
Safety Precautions: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. All operations should be performed in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 2: Selective Deprotection of N-Pivaloylindoles using LDA
This method is highly specific for the cleavage of the N-Piv bond in indoles, carbazoles, and β-carbolines, leaving other functional groups like esters and aldehydes intact.[7][12]
Objective: To deprotect an N-pivaloylindole using lithium diisopropylamide (LDA).
Materials:
-
N-pivaloylindole substrate
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Experimental Procedure:
-
Dissolve the N-pivaloylindole substrate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Add LDA solution (2.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for the required time (typically 15-30 minutes).[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to obtain the deprotected indole.
Safety Precautions: LDA is a highly flammable and corrosive pyrophoric reagent. It must be handled under a strict inert atmosphere. Anhydrous solvents are essential. Always wear appropriate PPE.
The logical workflow for selecting a deprotection protocol is outlined in the diagram below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sciforum.net [sciforum.net]
- 8. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Glycosylation Reaction Troubleshooting
This guide provides solutions to common problems encountered during chemical glycosylation reactions that may lead to low product yields. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Formation
Q1: My reaction shows little to no formation of the desired glycosylated product. What are the primary causes and how can I address them?
A1: Low to no product formation is a common issue in glycosylation and can stem from several factors related to the reactants' quality, activation, and the reaction conditions.
-
Inactive Donor or Acceptor: The reactive hydroxyl group of the acceptor or the leaving group of the donor may be compromised. Ensure the purity and integrity of your starting materials. Both should be stored under anhydrous conditions, as they can be sensitive to moisture.[1]
-
Insufficient Activation: The activator (promoter) may not be potent enough or used in sufficient quantity to activate the glycosyl donor.[2] Consider gradually increasing the equivalents of the activator.[2] If using a mild Lewis acid, switching to a more potent one might be necessary.[2]
-
Suboptimal Temperature: Glycosylation reactions are highly temperature-dependent.[1][3] Most reactions are initiated at low temperatures (e.g., -78 °C to -40 °C) to control the activation step, then slowly warmed.[4] If the reaction is sluggish, a controlled, slight increase in temperature may be necessary.[4] Conversely, if decomposition is observed, running the reaction at a lower isothermal temperature is recommended.[4]
-
Presence of Moisture: Water can hydrolyze the glycosyl donor or the activator, leading to reaction failure.[1][2] Always use anhydrous solvents and add freshly activated molecular sieves (e.g., 4 Å) to the reaction mixture.[1][4]
-
Poor Donor Reactivity (Armed vs. Disarmed Donors): Glycosyl donors with electron-withdrawing protecting groups (e.g., acetyl, benzoyl) are considered "disarmed" and are less reactive.[2] Donors with electron-donating groups (e.g., benzyl ethers) are "armed" and more reactive.[2] If you are using a disarmed donor and observing low reactivity, more forceful activation conditions or higher temperatures may be required.[2][4]
Issue 2: Complex Product Mixture & Low Yield
Q2: My TLC analysis shows multiple spots, and the yield of the desired product is low. What are the likely side reactions, and how can they be minimized?
A2: The formation of multiple byproducts is a frequent challenge in glycosylation, leading to complex purification and low yields of the target molecule.[2][5]
-
Anomerization: Formation of both α and β anomers is a common outcome, creating a mixture of products.[2] The stereochemical outcome is influenced by the choice of protecting groups, solvent, temperature, and activator.
-
Participating Protecting Groups: Acyl groups (e.g., acetyl, benzoyl) at the C-2 position of the donor can form a cyclic acyloxonium ion intermediate, which blocks one face of the molecule and generally leads to the formation of 1,2-trans-glycosides.[1][6]
-
Non-Participating Protecting Groups: Groups like benzyl ethers or azides at C-2 do not form this intermediate, which can result in a mixture of anomers.[1]
-
Solvent Effects: The choice of solvent can significantly influence the anomeric ratio. Ethereal solvents (e.g., diethyl ether) tend to favor the α-anomer, while nitrile solvents (e.g., acetonitrile) can favor the β-anomer.[4]
-
-
Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the glycosyl donor or acceptor.[1][2] Rigorous drying of reagents and glassware, along with the use of molecular sieves, is crucial.
-
Orthoester Formation: With participating groups at C-2, orthoester formation can be a significant side reaction, particularly with reactive acceptors.[5] This can sometimes be minimized by modifying the reaction conditions or the protecting group strategy.[5]
-
Donor Decomposition: Highly reactive donors or harsh activation conditions can cause the donor to degrade before it can react with the acceptor.[4] Monitor the reaction at a low temperature by TLC and consider using a milder activator or lower temperature.[4]
Issue 3: Poor Stereoselectivity
Q3: How can I improve the stereoselectivity of my glycosylation reaction?
A3: Achieving high stereoselectivity is a central challenge in carbohydrate chemistry. Several factors can be manipulated to favor the formation of the desired anomer.
-
Protecting Groups: The protecting group at the C-2 position of the donor has the most significant impact.[1][6]
-
Solvent Choice: The solvent plays a crucial role in determining the stereochemical outcome.[4]
-
Temperature: Lower reaction temperatures often favor the kinetically controlled product, which can lead to higher selectivity.[3][4] For instance, kinetically controlled glycosylations at lower temperatures often favor the β-anomer.[4]
-
Activator/Promoter: The choice of activator can influence the reaction mechanism and, consequently, the stereoselectivity.[1] It may be necessary to screen different activators to find the optimal one for a specific donor-acceptor pair.
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on Glycosylation Outcome
| Parameter | Condition | Expected Outcome | Citation(s) |
| Temperature | Low (-78°C to -40°C) | Improved selectivity, may decrease reaction rate. | [1][4] |
| High | May favor the thermodynamic product, can lead to side reactions. | [4] | |
| Solvent | Dichloromethane (DCM) | Common starting point, good solubility. | [1] |
| Diethyl Ether (Et₂O) | Favors α-anomer formation. | [4] | |
| Acetonitrile (MeCN) | Favors β-anomer formation. | [4] | |
| Donor Protecting Group (C-2) | Participating (e.g., Acetyl) | Favors 1,2-trans product. | [1][6] |
| Non-participating (e.g., Benzyl) | Required for 1,2-cis product; can lead to mixtures. | [1] | |
| Activator (Promoter) | Milder (e.g., some Lewis acids) | May require higher temperatures or longer reaction times. | [2] |
| Stronger (e.g., TMSOTf) | More forceful activation, may lead to side reactions if not controlled. | [1][4] |
Key Experimental Protocols
Protocol 1: General Procedure for Chemical Glycosylation (Trichloroacetimidate Donor)
This protocol is a representative procedure and may require optimization for specific substrates.[4]
-
Preparation:
-
Flame-dry a round-bottom flask containing a stir bar and activated 4 Å molecular sieves under vacuum and cool under a positive pressure of dry argon.
-
Add the glycosyl acceptor (1.0 eq) and the glycosyl donor (typically 1.2 eq) to the flask.
-
-
Reaction Setup:
-
Place the flask under a positive pressure of dry argon.
-
Add the desired anhydrous solvent (e.g., DCM, ~0.1 M) via syringe.
-
Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
-
Activation:
-
Prepare a stock solution of the activator (e.g., TMSOTf, 0.1 eq) in the same anhydrous solvent.
-
Add the activator solution dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature or maintain at a specific temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes:Ethyl Acetate).
-
Protocol 2: Silylation of Nucleobase for Vorbrüggen Glycosylation
This protocol is relevant for nucleoside synthesis.[1]
-
Preparation:
-
Dry the guanine derivative (e.g., N2-acetyl-O6-diphenylcarbamoyl guanine) under high vacuum for several hours.
-
-
Silylation:
-
Suspend the dried guanine derivative (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., Argon).
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq).
-
Heat the mixture at 60-70 °C until the solution becomes clear (approximately 1-2 hours).
-
-
Glycosylation:
-
Cool the clear silylated solution to 0 °C.
-
In a separate flask, dissolve the protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-ribofuranose) (1.2 eq) and the Lewis acid (e.g., TMSOTf) in anhydrous acetonitrile.
-
Add the glycosyl donor solution to the silylated guanine solution and stir at the appropriate temperature, monitoring by TLC.
-
Visual Troubleshooting Guides
Caption: A stepwise workflow for troubleshooting low glycosylation yield.
Caption: Decision tree for improving stereoselectivity in glycosylation.
References
Technical Support Center: Stereoselectivity with Pivaloylated Donors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve stereoselectivity in glycosylation reactions using pivaloylated donors.
Frequently Asked Questions (FAQs)
Q1: What is a pivaloyl group, and why is it used as a protecting group in glycosylation?
A pivaloyl group (tert-butylcarbonyl) is a sterically bulky acyl-type protecting group.[1] In carbohydrate chemistry, protecting groups are essential for shielding reactive functional groups to prevent unwanted side reactions during synthesis.[1] The pivaloyl group is particularly advantageous because its steric bulk can influence the stereochemical outcome of reactions, and it is stable under various conditions but can be cleaved when necessary.[1]
Q2: How does a pivaloyl group at the C-2 position of a glycosyl donor improve stereoselectivity?
A pivaloyl group at the C-2 position directs the formation of 1,2-trans glycosides through a mechanism called "neighboring group participation".[2][3]
-
Activation: When the leaving group at the anomeric center (C-1) is activated, the carbonyl oxygen of the adjacent C-2 pivaloyl group attacks the anomeric carbon.
-
Intermediate Formation: This intramolecular attack forms a stable, five-membered dioxolenium ion intermediate.[2]
-
Stereocontrolled Attack: The bulky, cyclic intermediate shields one face of the sugar ring. Consequently, the incoming glycosyl acceptor can only attack from the opposite (back) side.[2]
-
Product Formation: This backside attack results exclusively in the formation of the 1,2-trans glycosidic linkage.[2] For glucosyl-type donors, this yields β-glycosides, while for manno-type donors, it produces α-glycosides.[2]
Q3: What are the main advantages of using pivaloylated donors for stereocontrol?
The primary advantages are:
-
High 1,2-trans Stereoselectivity: The neighboring group participation mechanism reliably produces 1,2-trans products.[2]
-
Suppression of Side Reactions: The steric bulk of the pivaloyl group can help prevent the formation of undesired orthoester byproducts, an issue sometimes seen with less bulky acyl groups like acetate.[2]
-
Chemical Stability: Pivaloyl esters are generally stable under a range of reaction conditions, making them suitable for multi-step syntheses.[1]
Q4: Are there any disadvantages or challenges associated with pivaloyl groups?
While effective, there are some challenges:
-
Harsh Removal Conditions: Cleavage of the pivaloyl group can require harsher basic or acidic hydrolysis conditions compared to other ester groups, which may not be compatible with sensitive substrates.[1][2]
-
Reduced Reactivity: The electron-withdrawing nature of the pivaloyl group can "disarm" the glycosyl donor, reducing its reactivity and sometimes requiring more forceful activation conditions.[4]
Troubleshooting Guides
This section addresses common issues encountered during glycosylation reactions with pivaloylated donors.
Problem 1: Poor 1,2-trans (β) Stereoselectivity or Formation of Anomeric Mixtures
| Potential Cause | Suggested Solution | Explanation |
| Inefficient Neighboring Group Participation | Ensure the pivaloyl group is at the C-2 position. Verify the structure of your donor via NMR spectroscopy. | The directing effect is dependent on the pivaloyl group being adjacent (at C-2) to the anomeric center to form the key dioxolenium intermediate.[2] |
| Reaction Mechanism Competition (SN1 vs. SN2) | Use non-polar, non-participating solvents (e.g., DCM, Toluene). Avoid highly polar or coordinating solvents like THF or DMF unless specifically required, as they can stabilize oxocarbenium ions, leading to loss of selectivity.[5] | Solvents can significantly influence the reaction pathway. Non-participating solvents favor the desired SN2-like attack on the dioxolenium ion.[5] |
| Donor/Acceptor Reactivity Mismatch | For highly reactive ("armed") acceptors, consider using a more "disarmed" donor or adjusting reaction temperature. Pre-activation of the donor before adding the acceptor can sometimes improve selectivity.[6] | The interplay between donor reactivity, acceptor nucleophilicity, and other factors governs the stereochemical outcome.[5][7] Highly reactive partners may react through less selective pathways. |
| Incorrect Activator/Promoter | Use a promoter system known to favor neighboring group participation. Common systems include NIS/TfOH or TMSOTf for thioglycoside or imidate donors, respectively. | The choice of activator is crucial for efficiently forming the desired reactive intermediate without promoting competing reaction pathways.[3][8] |
Problem 2: Low or No Yield of the Glycosylated Product
| Potential Cause | Suggested Solution | Explanation |
| Insufficient Donor Reactivity | Increase the reaction temperature or use a more powerful activator system. Note that this may sometimes negatively impact stereoselectivity. | Pivaloyl groups are electron-withdrawing and can "disarm" the donor, making it less reactive.[4] More forcing conditions may be needed for activation. |
| Poor Nucleophilicity of Acceptor | If using a sterically hindered or electronically deactivated alcohol, increase reaction time, temperature, or activator stoichiometry. | The efficiency of the glycosylation reaction depends on the nucleophilicity of the acceptor alcohol.[5][9] |
| Decomposition of Donor/Acceptor | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Glycosylation reactions are highly sensitive to moisture, which can quench the reactive intermediates and lead to hydrolysis of the donor. |
| Sub-optimal Promoter System | Screen different Lewis acid promoters or activator combinations. Pre-activation protocols can be beneficial by separating donor activation from acceptor addition.[6] | The choice of promoter directly impacts the rate and efficiency of the reaction.[6][10] |
Problem 3: Difficulty with Pivaloyl Group Removal (Deprotection)
| Potential Cause | Suggested Solution | Explanation |
| High Stability of the Pivaloyl Ester | Use stronger basic conditions, such as sodium methoxide (NaOMe) in methanol at elevated temperatures. For base-sensitive substrates, consider multi-step acidic hydrolysis. | Pivaloyl esters are sterically hindered and more resistant to hydrolysis than simpler esters like acetates.[1][2] |
| Alternative Protecting Groups | If harsh deprotection is incompatible with your overall synthetic route, consider alternative C-2 participating groups with milder removal conditions, such as the 4-acetoxy-2,2-dimethylbutanoyl (ADMB) group.[2] | The ADMB group provides similar stereodirection to pivaloate but can be removed under much milder basic conditions via intramolecular lactonization.[2] |
Data Presentation
Table 1: Influence of C-2 Protecting Group on Glycosylation Stereoselectivity
This table summarizes typical outcomes for different C-2 protecting groups on a glucosyl donor, highlighting the effectiveness of participating groups like pivaloate for achieving 1,2-trans selectivity.
| C-2 Protecting Group | Type | Typical Stereochemical Outcome | Key Features |
| Pivaloyl (OPiv) | Participating Acyl | >95% 1,2-trans (β) | High selectivity; sterically demanding; robust group.[2] |
| Benzoyl (OBz) | Participating Acyl | >90% 1,2-trans (β) | Good selectivity; may form orthoester byproducts.[2] |
| Acetyl (OAc) | Participating Acyl | >90% 1,2-trans (β) | Common participating group; prone to orthoester formation.[2] |
| Benzyl (OBn) | Non-Participating Ether | Mixture of α and β (often α-favored) | Used for 1,2-cis glycosylation; selectivity is highly condition-dependent.[2][4] |
Experimental Protocols
Protocol: General Procedure for Schmidt Glycosylation using a Pivaloylated Trichloroacetimidate Donor
This protocol is adapted from established methods for glycosylation.[8]
-
Preparation: To a solution of the glycosyl acceptor (1.0 equivalent) and the 2-O-pivaloyl-glycosyl trichloroacetimidate donor (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM, ~0.05 M), add freshly activated 3 Å molecular sieves.
-
Inert Atmosphere: Stir the mixture under an inert atmosphere (Argon) at room temperature for 30-60 minutes.
-
Initiation: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C). Add the promoter, trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 equivalents), dropwise via syringe.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N) or pyridine until the solution is neutral.
-
Workup: Dilute the mixture with DCM and filter through a pad of Celite to remove molecular sieves. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 1,2-trans glycoside.
Visualizations
Diagram 1: Mechanism of Neighboring Group Participation
Caption: Pivaloyl group at C-2 assists in forming a stable intermediate, forcing a backside attack.
Diagram 2: Experimental Workflow for Glycosylation
Caption: A standard workflow for performing a glycosylation reaction with a pivaloylated donor.
Diagram 3: Troubleshooting Logic for Low β-Selectivity
Caption: A decision tree to diagnose and solve poor stereoselectivity in your reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Glucosylation of Labile Natural Products Using a (2‐Nitrophenyl)acetyl‐Protected Glucosyl Acetimidate Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselectivity of Conformationally Restricted Glucosazide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Glycosylation with 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
Welcome to the technical support center for glycosylation reactions utilizing 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific glycosyl donor.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your glycosylation experiments.
Issue 1: Low or No Yield of the Desired Glycoside
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Glycosyl Donor or Acceptor | Verify the purity and integrity of your starting materials via NMR spectroscopy and mass spectrometry. Ensure the glycosyl acceptor has a free hydroxyl group. | Impurities or degradation of starting materials can inhibit the reaction. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | Glycosyl bromides are sensitive to moisture, which can lead to hydrolysis of the donor and reduce the yield of the desired product. |
| Suboptimal Promoter/Activator | Screen different promoters such as silver triflate (AgOTf) or silver carbonate (Ag2CO3). The choice of promoter can be critical for the reaction's success. | The promoter plays a key role in activating the glycosyl donor. Its effectiveness can vary depending on the specific acceptor and reaction conditions. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Many glycosylation reactions are sensitive to temperature fluctuations.[1][2] | Lower temperatures may slow the reaction down, while higher temperatures can lead to donor decomposition or an increase in side reactions.[1][2] |
| Steric Hindrance | If the glycosyl acceptor is sterically hindered, a more reactive promoter or higher reaction temperatures may be required. | Steric bulk around the acceptor's hydroxyl group can impede the approach of the glycosyl donor. |
Issue 2: Formation of Multiple Products (Observed on TLC/LC-MS)
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Anomers (α and β isomers) | The pivaloyl group at C-2 generally provides good 1,2-trans selectivity (β-glycoside). However, the α-anomer can still form. Optimize the solvent and temperature. Non-participating solvents may favor the α-anomer. | The stereochemical outcome of the glycosylation is influenced by the protecting groups, solvent, and temperature. |
| Orthoester Formation | Although less common with pivaloyl groups, orthoester formation can still occur. Use of a less nucleophilic, hindered base or a change in promoter may reduce this side reaction. | The bulky pivaloyl group sterically disfavors the formation of the cyclic orthoester intermediate. |
| Acyl Migration | A pivaloyl group from the glycosyl donor may migrate to a free hydroxyl group on the acceptor. The bulky nature of the pivaloyl group makes this less likely compared to acetyl groups. | The steric hindrance of the pivaloyl group generally prevents this intramolecular reaction. |
| Elimination to Form a Glycal | The formation of a glycal (an unsaturated sugar derivative) can occur as a side reaction. Using milder reaction conditions and a non-basic promoter can help minimize this. | Glycal formation is a common side reaction for glycosyl halides, especially under basic conditions or at elevated temperatures. |
| Hydrolysis of the Glycosyl Donor | If moisture is present, the glycosyl bromide can hydrolyze to the corresponding hemiacetal. Ensure strictly anhydrous conditions. | The anomeric bromide is highly susceptible to hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound often preferred over the corresponding acetyl-protected donor?
A1: The this compound is often favored due to the steric bulk of the pivaloyl groups. This bulkiness leads to a significantly lower tendency to form undesired orthoester side products during glycosylation compared to the more commonly used acetyl-protected donors. This results in cleaner reactions and often higher yields of the desired 1,2-trans-glycoside.
Q2: What is the primary mechanism of a Koenigs-Knorr glycosylation using this donor?
A2: The Koenigs-Knorr reaction with this donor proceeds via the formation of an oxocarbenium ion intermediate, which is stabilized by the neighboring pivaloyl group at the C-2 position. This participation of the C-2 ester leads to the formation of a dioxolanium ion intermediate. The glycosyl acceptor then attacks this intermediate from the opposite face, resulting in the stereoselective formation of a 1,2-trans-glycosidic bond (a β-glycoside in the case of a glucose donor).
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions include:
-
Orthoester formation: Although reduced, it can still occur under certain conditions.
-
Hydrolysis: The glycosyl bromide is sensitive to moisture and can hydrolyze.
-
Elimination: Formation of a glycal by elimination of HBr.
-
Acyl migration: The transfer of a pivaloyl group to the acceptor, though less common due to steric hindrance.
Q4: How can I improve the stereoselectivity of my reaction?
A4: To improve stereoselectivity for the desired β-glycoside:
-
Utilize the participating effect: The pivaloyl group at C-2 is a participating group that directs the formation of the 1,2-trans product.
-
Solvent choice: Use of non-participating solvents like dichloromethane or toluene is generally recommended. Ethereal solvents can sometimes lead to the formation of the α-anomer.
-
Temperature control: Lower temperatures often enhance selectivity.
Q5: What is the recommended work-up procedure for a glycosylation reaction with this donor?
A5: A typical work-up involves quenching the reaction with a mild base (e.g., pyridine or saturated sodium bicarbonate solution) to neutralize any acidic species. The reaction mixture is then diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title compound from the corresponding fully pivaloylated glucose.
Materials:
-
1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose
-
33% HBr in acetic acid
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 33% HBr in acetic acid dropwise with stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, carefully pour the reaction mixture into a cold, stirred solution of saturated sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Koenigs-Knorr Glycosylation
This protocol provides a general method for the glycosylation of an alcohol acceptor using this compound and silver triflate as a promoter.
Materials:
-
This compound (glycosyl donor)
-
Alcohol acceptor
-
Silver triflate (AgOTf)
-
Dichloromethane (anhydrous)
-
Activated 4 Å molecular sieves
-
Pyridine
-
Diatomaceous earth
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol acceptor and activated 4 Å molecular sieves in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the this compound and silver triflate in anhydrous dichloromethane.
-
Cool the acceptor solution to the desired reaction temperature (e.g., -40 °C to 0 °C).
-
Slowly add the donor solution to the acceptor solution via cannula.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of pyridine.
-
Allow the mixture to warm to room temperature, then filter through a pad of diatomaceous earth, washing with dichloromethane.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions in glycosylation.
Caption: A workflow for troubleshooting common glycosylation issues.
References
Technical Support Center: Challenges in Removing Sterically Hindered Pivaloyl Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of sterically hindered pivaloyl (Piv) protecting groups.
Troubleshooting Guides
This section addresses specific issues that may arise during the deprotection of pivaloyl groups.
Issue 1: Incomplete or Slow Deprotection Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The reaction has stalled, with no further conversion observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reagent Equivalents | Increase the equivalents of the deprotecting agent (e.g., base, reducing agent, or nucleophile). For sterically hindered pivaloyl groups, a larger excess is often required compared to less bulky acyl groups. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some pivaloyl deprotections require heating to overcome the high activation energy due to steric hindrance. Monitor for potential side reactions at elevated temperatures. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal duration. |
| Poor Solvent Choice | Ensure the solvent is appropriate for the chosen deprotection method and effectively dissolves the substrate and reagents. For reactions involving strong bases like LDA, anhydrous THF is crucial. For nucleophilic deprotections, polar aprotic solvents like DMF or NMP can be effective.[1] |
| Steric Hindrance of the Substrate | For highly hindered substrates, consider switching to a more powerful deprotection method. For example, if basic hydrolysis is failing, a reductive cleavage with LiAlH₄ might be more effective. |
Troubleshooting Workflow for Incomplete Deprotection
References
Technical Support Center: Pivaloylated Glycosylation Product Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products from pivaloylated glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my pivaloylated glycoside difficult to purify using standard silica gel chromatography?
Pivaloyl (Piv) groups are bulky and non-polar, which significantly alters the polarity of the glycoside. This can lead to several challenges in silica gel chromatography:
-
Co-elution: The product may have a similar polarity to non-polar byproducts or excess reagents, making separation difficult.
-
Poor Solubility: The protected compound might not be very soluble in common non-polar solvents used for loading onto the column.
-
Streaking on TLC: High concentrations of the bulky, protected compound can lead to streaking on TLC plates, making it hard to identify an optimal solvent system.
Q2: I'm observing multiple spots on my TLC after the glycosylation reaction. What could they be?
Multiple spots on a TLC plate are common and can represent several species:
-
Starting Materials: Unreacted glycosyl donor or acceptor.
-
Desired Product: The target pivaloylated glycoside.
-
Anomers: Both α and β anomers of the product may have formed, which can sometimes be separated on TLC.
-
Byproducts: Products from the degradation of the donor, or orthoester formation, can occur.[1]
-
Pivalic Anhydride: If used as a reagent, residual anhydride may be present.
A good practice is to run co-spots with your starting materials to identify them confidently.
Q3: Removal of the pivaloyl groups is proving difficult. Why are they so stable and what conditions are effective?
Pivaloyl esters are notoriously difficult to cleave due to the steric hindrance from the tert-butyl group, which blocks access to the carbonyl center for nucleophilic attack.[2] While standard ester hydrolysis conditions (like NaOMe/MeOH) are often sluggish, several methods can be employed.[2]
Troubleshooting Guide
Problem 1: Low yield of purified pivaloylated product after column chromatography.
-
Possible Cause 1: Suboptimal Solvent System. The chosen solvent system may not be providing adequate separation between your product and impurities.
-
Solution: Methodically screen various solvent systems using TLC. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. For highly polar glycosides, systems like Dichloromethane/Methanol may be necessary.[3] Adding a small amount of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic ones) can sometimes improve separation.
-
-
Possible Cause 2: Product Loss During Work-up. The product may be partially soluble in the aqueous phase during extraction, or it may be degrading under the work-up conditions.
-
Solution: Ensure the pH of the aqueous layer is controlled during extraction.[3] Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product. Minimize the time the product is in contact with acidic or basic aqueous solutions.
-
-
Possible Cause 3: Irreversible Adsorption on Silica Gel. Highly functionalized glycosides can sometimes bind irreversibly to the acidic silica gel.
-
Solution: Try deactivating the silica gel by pre-treating it with a small percentage of triethylamine in your eluent. Alternatively, consider using a different stationary phase like alumina or reversed-phase (C18) silica.[4]
-
Problem 2: The deprotection (pivaloyl removal) reaction is incomplete or fails.
-
Possible Cause 1: Insufficiently strong basic/nucleophilic conditions. The steric bulk of the pivaloyl group requires forcing conditions for cleavage.[2]
-
Solution: Move to stronger, less sterically hindered bases or nucleophiles. Lithium hydroxide (LiOH) in a mixture of THF/MeOH/water or lithium aluminum hydride (LAH) in THF are often more effective than sodium methoxide.[2]
-
-
Possible Cause 2: Poor solubility of the protected glycoside. The substrate must be fully dissolved for the reaction to proceed efficiently.
-
Solution: Use a co-solvent system like THF/Methanol or Dioxane to ensure the substrate is soluble under the reaction conditions.[2]
-
-
Possible Cause 3: Reaction temperature is too low.
-
Solution: While starting at a low temperature is often wise, you may need to slowly warm the reaction to room temperature or even gently heat it to drive the deprotection to completion. For example, using LDA for deprotection of N-pivaloylindoles required heating to 40-45 °C.[5]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Silica Gel Flash Chromatography
-
TLC Analysis: Identify a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from major impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your elution system (e.g., hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity is gradually increased, is often more effective than an isocratic (constant solvent mixture) elution.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified product.
Table 1: Comparison of Deprotection Conditions for Pivaloyl Esters
| Reagent/Catalyst | Solvent System | Temperature | Typical Time | Yield | Notes |
| NaOMe / MeOH | Methanol | Room Temp. | 12-48 h | Low to Moderate | Often sluggish and incomplete due to steric hindrance.[2] |
| LiOH | THF / MeOH / H₂O | 0 °C to RT | 4-12 h | Moderate to Good | A common and often more effective alternative to NaOMe.[2] |
| LiAlH₄ (LAH) | THF | 0 °C to RT | 1-4 h | Good to High | A powerful reducing agent; will also reduce other esters and carbonyls.[2] |
| LDA (2 equiv.) | THF | 40-45 °C | 1-40 h | High | Effective for N-pivaloyl groups, tolerates various functional groups.[5] |
| Cu(OAc)₂ (catalytic) | MeOH / DCM | Room Temp. | 1.5-5 h | High | Highly chemoselective for picoloyl (Pico) esters, a related group.[6] |
Yields are highly substrate-dependent and the provided data is for comparative purposes.
Visual Guides
Workflow for Purification & Deprotection
This diagram outlines the general workflow from the crude reaction mixture to the final deprotected glycoside.
Caption: General experimental workflow for purification and deprotection.
Troubleshooting Logic for Deprotection Failure
This decision tree provides a logical path for troubleshooting a failed pivaloyl group removal.
Caption: Decision tree for troubleshooting pivaloyl deprotection.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. sciforum.net [sciforum.net]
- 6. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anomeric Mixture Control in Pivaloyl-Donor Glycosylations
Welcome to the technical support center for anomeric mixture control in pivaloyl-donor glycosylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the pivaloyl group in controlling anomeric selectivity?
A1: The pivaloyl group (Piv), a bulky ester protecting group, plays a significant role in influencing the stereochemical outcome of glycosylation reactions. Its steric bulk can direct the incoming nucleophile (glycosyl acceptor) to a specific face of the oxocarbenium ion intermediate, thereby favoring the formation of one anomer over the other. For instance, the steric hindrance created by pivaloyl groups can favor the formation of the α-anomer in certain systems.
Q2: Which factors have the most significant impact on the α/β anomeric ratio in pivaloyl-donor glycosylations?
A2: Several factors critically influence the anomeric selectivity:
-
Solvent: The choice of solvent can dramatically alter the anomeric ratio. Nitrile solvents like acetonitrile can participate in the reaction, often leading to the formation of a β-nitrilium ion intermediate, which can favor the formation of the β-glycoside. Non-participating solvents like dichloromethane (DCM) and toluene are less likely to influence the stereochemical outcome in this manner.
-
Temperature: Glycosylation reactions are highly sensitive to temperature. Lower temperatures often favor the thermodynamically more stable product, while higher temperatures can lead to the kinetic product. The optimal temperature for achieving high selectivity for a desired anomer must be determined empirically for each specific reaction.
-
Activator/Promoter: The choice and amount of the activator (e.g., Lewis acids like TMSOTf, BF₃·OEt₂) are crucial. The nature of the activator influences the rate of formation and the nature of the reactive intermediate, thereby affecting the anomeric ratio.
-
Protecting Groups on the Acceptor: The electronic and steric properties of the protecting groups on the glycosyl acceptor can influence its nucleophilicity and steric accessibility, which in turn affects the rate and stereoselectivity of the glycosylation.
Q3: How can I favor the formation of the α-anomer?
A3: To favor the formation of the α-anomer, consider the following strategies:
-
Use of non-participating solvents: Solvents like dichloromethane (DCM), toluene, or diethyl ether are generally preferred.
-
Employing specific activators: Certain activators may favor the formation of the α-anomer. For instance, in some systems, the use of NIS/TfOH has been shown to favor α-selectivity.
-
Temperature control: Running the reaction at a specific, often optimized, temperature can enhance α-selectivity.
Q4: How can I favor the formation of the β-anomer?
A4: To favor the formation of the β-anomer, the following approaches can be beneficial:
-
Use of participating solvents: Acetonitrile is a common choice as it can form a β-nitrilium intermediate, leading to the β-glycoside.
-
Neighboring group participation: While the pivaloyl group at C2 is non-participating, if other positions (like C2 on the donor) have a participating group (e.g., an acetyl or benzoyl group), it will strongly direct the formation of the 1,2-trans-glycoside, which is often the β-anomer for glucose- and galactose-derived donors.
-
Specific activator systems: Certain promoter systems, such as silver triflate, have been shown to favor β-glycoside formation in specific contexts.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive donor or acceptor. 2. Insufficient activation. 3. Reaction temperature is too low. 4. Presence of moisture. | 1. Check the purity and integrity of starting materials. 2. Increase the amount of activator or try a stronger activator. 3. Gradually increase the reaction temperature. 4. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Poor α/β selectivity (anomeric mixture) | 1. Suboptimal solvent choice. 2. Incorrect reaction temperature. 3. Inappropriate activator or concentration. 4. Steric or electronic effects of other protecting groups. | 1. For α-selectivity, switch to a non-participating solvent (e.g., DCM, Toluene). For β-selectivity, consider a participating solvent (e.g., Acetonitrile). 2. Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature). 3. Screen different activators (e.g., TMSOTf, BF₃·OEt₂, AgOTf, NIS/TfOH) and vary their stoichiometry. 4. Re-evaluate the protecting group strategy on both the donor and acceptor. |
| Formation of orthoester byproduct | 1. Common with participating groups at C2 (not typical for pivaloyl). 2. Reaction conditions favoring orthoester formation. | 1. This is less of a concern with non-participating pivaloyl groups. 2. If observed, consider changing the solvent or activator system. |
| Donor decomposition | 1. Reaction temperature is too high. 2. Activator is too harsh. | 1. Lower the reaction temperature. 2. Use a milder activator or reduce the amount of the current activator. |
Data Presentation
Table 1: Influence of Activator and Solvent on Anomeric Ratio of a Pivaloyl-Protected Glucuronide Donor
| Entry | Donor | Acceptor | Promoter | Solvent | Anomeric Ratio (α:β) | Yield (%) |
| 1 | Pivaloyl protected glucuronide bromide | Secondary Alcohol | NIS | CH₂Cl₂ | High β-selectivity | 71-82 |
| 2 | Pivaloyl protected glucuronide bromide | Secondary Alcohol | IBr | CH₂Cl₂ | α-selective | 71-82 |
| 3 | Pivaloyl protected glucuronide bromide | Secondary Alcohol | ICl | CH₂Cl₂ | α-selective | 71-82 |
Data adapted from a study by Stachulski on the activation of pivaloyl protected bromides.[2] The exact ratios were not specified in the abstract, but the selectivity was highlighted.
Table 2: Influence of Silver Salt Counter-Anion on Anomeric Selectivity
| Entry | Donor | Acceptor | Promoter | Solvent | Anomeric Ratio (α:β) |
| 1 | Glucosyl Ynenoate | Primary Alcohol | AgNTf₂ | CH₂Cl₂ | 1:8.4 |
| 2 | Glucosyl Ynenoate | Primary Alcohol | AgOTf | CH₂Cl₂ | 1:5.6 |
| 3 | Glucosyl Ynenoate | Primary Alcohol | AgSbF₆ | CH₂Cl₂ | 1:8.4 |
This table illustrates the effect of the counter-anion on a silver-catalyzed glycosylation, highlighting that seemingly small changes can impact the stereochemical outcome.[1] While not a pivaloyl donor, this data is relevant for understanding the nuances of glycosylation chemistry.
Experimental Protocols
Protocol 1: General Procedure for β-Selective Glycosylation with a 6-O-Pivaloyl Thioglycoside Donor
This protocol is adapted from a study focused on β-selective glycosylation using a conformationally restricted donor.[3]
-
Preparation: To a solution of the 6-O-pivaloyl thioglycoside donor (1.0 equiv.) and the glycosyl acceptor (1.2 equiv.) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add freshly activated molecular sieves (4 Å).
-
Activation: After stirring for 30 minutes, add N-iodosuccinimide (NIS) (1.5 equiv.) to the mixture.
-
Initiation: Add a catalytic amount of triflic acid (TfOH) (0.1 equiv.) dropwise.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at -78 °C and allowed to slowly warm to room temperature over several hours.
-
Quenching: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the mixture with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired β-glycoside.
Protocol 2: General Procedure for Glycosylation with Tetra-O-pivaloyl-α-D-glucopyranosyl Bromide
This is a general protocol based on the known reactivity of glycosyl bromides. Specific conditions will require optimization.
-
Preparation: To a solution of the glycosyl acceptor (1.0 equiv.) and a silver salt promoter (e.g., silver triflate, AgOTf) (1.5 equiv.) in anhydrous dichloromethane (DCM) or a mixture of DCM and toluene at -40 °C under an argon atmosphere, add freshly activated molecular sieves (4 Å).
-
Donor Addition: After stirring for 30 minutes, add a solution of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide (1.2 equiv.) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction at -40 °C and monitor its progress by TLC. The reaction may be allowed to warm to a higher temperature (e.g., 0 °C or room temperature) to drive it to completion.
-
Quenching: Upon completion, quench the reaction by filtering through a pad of Celite to remove the silver salts.
-
Work-up: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. The anomeric ratio should be determined by ¹H NMR analysis of the crude product or purified fractions.
Visualizations
References
- 1. Silver-Catalyzed Stereoselective Formation of Glucosides Using Glucosyl Ynenoates as Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of glycosyl bromide during reaction.
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with glycosyl bromides. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent the decomposition of glycosyl bromides during your experiments, ensuring higher yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are glycosyl bromides and why are they often unstable?
A1: Glycosyl bromides are carbohydrate derivatives where the anomeric hydroxyl group has been replaced by a bromine atom. They are highly useful intermediates, or "glycosyl donors," in the synthesis of glycosides and oligosaccharides. Their utility stems from the fact that bromide is a good leaving group, facilitating nucleophilic substitution at the anomeric carbon. However, this reactivity also contributes to their instability. They are prone to decomposition, especially in the presence of moisture or nucleophiles, and can anomerize to form a more stable anomer.[1] The stability is also influenced by the protecting groups on the sugar ring.
Q2: What are the common visual or analytical signs of glycosyl bromide decomposition?
A2: Signs of decomposition can include a change in the physical appearance of the isolated bromide, such as discoloration or the material becoming syrupy. Analytically, decomposition can be monitored by Thin Layer Chromatography (TLC), where you might observe the appearance of new spots, including a baseline spot corresponding to the hydrolysis product (a free sugar). ¹H NMR spectroscopy can also be used to detect decomposition products.
Q3: What are the primary factors that lead to the decomposition of glycosyl bromides?
A3: The main factors contributing to the decomposition of glycosyl bromides are:
-
Moisture: Water can hydrolyze the glycosyl bromide back to the corresponding hemiacetal.[1][2]
-
Temperature: Higher temperatures can accelerate decomposition and side reactions.[3][4] Many glycosylation reactions are initiated at cryogenic temperatures to manage reactivity.[3][5]
-
Solvent: The choice of solvent can influence the stability of the glycosyl bromide and the reaction outcome.[3][6]
-
Promoter/Lewis Acid: The type and amount of promoter or Lewis acid used to activate the glycosyl bromide can affect its stability and the reaction pathway.[2][7]
-
Purity: Impurities in the glycosyl bromide or the reaction mixture can catalyze decomposition.
Q4: How can I minimize decomposition during the preparation and storage of glycosyl bromides?
A4: To minimize decomposition:
-
Use anhydrous conditions: Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous.[2]
-
Inert atmosphere: Conduct reactions and handle glycosyl bromides under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Low temperature: Prepare and store glycosyl bromides at low temperatures. For long-term storage, a freezer is recommended.
-
Use freshly prepared bromides: It is often best to use glycosyl bromides immediately after their preparation.[1]
-
Purification: If purification is necessary, perform it quickly and at low temperatures.
Q5: What is the role of temperature in glycosylation reactions involving glycosyl bromides?
A5: Temperature is a critical parameter in glycosylation reactions.[4] Reactions are often started at low temperatures (e.g., -78 °C to -40 °C) to control the initial activation of the glycosyl bromide and minimize decomposition.[3][5] The temperature may then be slowly raised to drive the reaction to completion.[3] Running the reaction at a lower isothermal temperature can be a strategy if decomposition is observed.[3] Conversely, if the reaction is sluggish, a controlled increase in temperature may be necessary.[3]
Q6: Are there any additives that can enhance the stability of glycosyl bromides or improve reaction outcomes?
A6: Yes, certain additives can be beneficial. Molecular sieves (e.g., 4 Å) are commonly added to reactions to scavenge any trace amounts of water.[2][3] In some cases, a non-nucleophilic base can be used to neutralize any acidic byproducts that might promote decomposition.
Q7: When should I consider using an alternative glycosyl donor to a glycosyl bromide?
A7: You should consider an alternative glycosyl donor if you are consistently experiencing low yields or significant decomposition with a glycosyl bromide, especially with sensitive substrates. A wide range of other glycosyl donors have been developed, including glycosyl fluorides, trichloroacetimidates, thioglycosides, and glycosyl acetates, which may offer greater stability or different reactivity profiles.[1]
Troubleshooting Guide
Q: My glycosylation reaction is not proceeding, and I suspect my glycosyl bromide has decomposed. What steps should I take?
A:
-
Verify the quality of the glycosyl bromide: Before starting the reaction, check the purity of the glycosyl bromide by ¹H NMR or TLC. If it has been stored, it may have degraded. It is often best to use freshly prepared glycosyl bromide.[1]
-
Ensure anhydrous conditions: Moisture is a primary cause of glycosyl bromide decomposition.[1][2] Ensure all solvents are anhydrous and that molecular sieves have been freshly activated.
-
Check the reaction temperature: If the reaction is being run at too high a temperature, decomposition may be favored over glycosylation.[3][4] Consider running the reaction at a lower temperature.
-
Evaluate the activator: Ensure the correct amount of a high-quality activator is being used.[2]
Q: I am observing multiple side products in my reaction. Could this be related to the instability of my glycosyl bromide?
A: Yes, the formation of multiple side products can be a strong indicator of glycosyl bromide decomposition. The oxocarbenium ion intermediate that forms upon the departure of the bromide can undergo various side reactions, such as elimination or reaction with other nucleophiles present in the mixture.[1] To mitigate this, try running the reaction at a lower temperature to control the formation of the oxocarbenium ion.[3] Also, ensure the reaction is performed under strictly anhydrous and inert conditions.
Q: My reaction yield is consistently low. How can I determine if glycosyl bromide instability is the culprit and how can I improve it?
A:
-
Monitor the reaction by TLC: Keep a close watch on the consumption of the glycosyl bromide starting material. If it disappears quickly but the desired product is not forming at a similar rate, decomposition is likely occurring.
-
Run a control reaction: Set up a control reaction with the glycosyl bromide and the activator, but without the glycosyl acceptor. This will help you to assess the stability of the bromide under the reaction conditions.
-
Optimize the reaction conditions:
-
Temperature: As a first step, try running the reaction at a lower temperature.[3][4]
-
Solvent: The choice of solvent can significantly impact the reaction. Ethereal solvents may favor the formation of one anomer, while nitrile solvents can favor another.[3] Experiment with different anhydrous solvents to see if the yield improves.
-
Activator/Promoter: The promoter plays a crucial role. For Koenigs-Knorr type reactions, silver salts like silver triflate or silver carbonate are common.[7][8] The reactivity can be sensitive to the quality and handling of these reagents.
-
Quantitative Data Summary
The stability of glycosyl bromides and the outcome of glycosylation reactions are highly dependent on the reaction conditions. Below is a table summarizing the effect of different solvents on the stereoselectivity of a glycosylation reaction.
| Solvent | Typical Stereochemical Outcome | Reference |
| Diethyl Ether (Et₂O) | Favors α-glycoside (1,2-cis) formation | [3] |
| Tetrahydrofuran (THF) | Favors α-glycoside (1,2-cis) formation | [3] |
| Acetonitrile (MeCN) | Strongly favors β-glycoside (1,2-trans) formation | [3] |
| Propionitrile (EtCN) | Strongly favors β-glycoside (1,2-trans) formation | [3] |
| Dichloromethane (DCM) | Often used as a general solvent, selectivity can vary | [2] |
Key Experimental Protocols
Protocol 1: Preparation of Acetobromoglucose
This protocol describes a common method for the preparation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).
Materials:
-
Penta-O-acetyl-β-D-glucose
-
33% Hydrogen bromide in acetic acid
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Ice bath
Procedure:
-
Dissolve penta-O-acetyl-β-D-glucose in a minimal amount of anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% hydrogen bromide in acetic acid dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with cold, anhydrous DCM.
-
Wash the organic layer with ice-cold water, followed by a cold, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
The crude product can be recrystallized from anhydrous diethyl ether to yield the pure α-glycosyl bromide.
Note: It is crucial to work quickly and at low temperatures to minimize decomposition. The product should be stored under an inert atmosphere at a low temperature and used as soon as possible.
Protocol 2: Koenigs-Knorr Glycosylation
This protocol outlines a general procedure for a Koenigs-Knorr glycosylation reaction.
Materials:
-
Glycosyl bromide (donor)
-
Glycosyl acceptor (alcohol)
-
Silver(I) carbonate or silver(I) oxide (promoter)
-
Anhydrous solvent (e.g., DCM or THF)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask containing freshly activated 4 Å molecular sieves, add the glycosyl acceptor.
-
Place the flask under a positive pressure of dry argon.
-
Add the desired anhydrous solvent via syringe and stir the mixture.
-
Add the silver salt promoter to the mixture.
-
In a separate flame-dried flask, dissolve the glycosyl bromide donor in the same anhydrous solvent.
-
Cool both the acceptor and donor solutions to the desired starting temperature (e.g., -40 °C).
-
Slowly add the glycosyl bromide solution to the stirring acceptor mixture via syringe.
-
Allow the reaction to proceed, monitoring its progress by TLC. The reaction may be allowed to slowly warm to room temperature over several hours.[3]
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Decomposition pathway of a glycosyl bromide.
Caption: Troubleshooting workflow for glycosylation reactions.
Caption: Factors influencing glycosyl bromide stability.
References
- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Pivaloyl Ester Cleavage
This guide provides troubleshooting advice and frequently asked questions regarding the cleavage of pivaloyl (Piv) esters under mild conditions. Due to its significant steric bulk, the pivaloyl group is notably more stable than other acyl protecting groups like acetyl or benzoyl, often requiring specific strategies for its removal.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my pivaloyl ester cleavage failing with standard basic hydrolysis conditions (e.g., NaOMe/MeOH, LiOH)?
A: Standard basic hydrolysis methods often fail for pivaloyl esters due to the extreme steric hindrance around the carbonyl carbon. The bulky tert-butyl group effectively shields the carbonyl from nucleophilic attack by hydroxide or methoxide ions. While these conditions are often sufficient for less hindered esters like acetates, pivalates require more forcing conditions or alternative deprotection strategies.[3][4] Researchers have reported limited success even with stronger bases like tBuOK or heating, often leading to decomposition rather than clean deprotection.[3]
Q2: What are some reliable mild alternatives to basic hydrolysis for pivaloyl ester removal?
A: Several mild and effective alternatives to standard hydrolysis exist. The choice of method often depends on the overall functionality of the substrate.
-
Reductive Cleavage: Reagents like Lithium Aluminium Hydride (LiAlH₄), Diisobutylaluminium hydride (DIBAL-H), or dissolving metal systems (e.g., lithium and a catalytic amount of naphthalene) can effectively cleave pivaloyl esters.[5][6][7][8] These methods are non-hydrolytic and operate under mild conditions.
-
Thiol-Based Cleavage: Aromatic thiols, such as thiophenol or 2-aminothiophenol, in the presence of a catalytic amount of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., NMP, DMF), can selectively deprotect aryl pivalates.[9]
-
Organometallic Reagents: In some specific contexts, strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) have been used to deprotect N-pivaloyl groups, suggesting their potential for certain O-pivaloyl systems as well.[10]
Q3: Can I selectively cleave a pivaloyl group in the presence of other esters, like acetates or benzoates?
A: Generally, the pivaloyl group is more stable than acetates or benzoates. Therefore, it is more common to selectively cleave an acetate or benzoate in the presence of a pivaloyl group.[9] Achieving the reverse selectivity (cleaving a pivaloyl in the presence of an acetate) is extremely challenging and typically not feasible under mild conditions. If such a transformation is required, it usually involves a multi-step protection/deprotection strategy.
Q4: Are there any metal-free methods for pivaloyl deprotection?
A: Yes, while many powerful methods are metal-based (Li, Al, Zn), some metal-free options exist. The thiol-mediated deprotection using an aromatic thiol and a catalytic amount of a non-metallic base would be one such approach.[9] Additionally, for certain substrates, microwave-assisted deprotection on a solid support like neutral alumina has been reported as a rapid and efficient method.[3][11]
Troubleshooting Guide
This guide addresses common issues encountered during pivaloyl ester cleavage.
Problem 1: No Reaction or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Steric Hindrance | The reagent is not sterically accessible to the carbonyl center. Switch to a less sterically demanding reagent like LiAlH₄ or DIBAL-H.[3][5] For aryl esters, consider the thiol/K₂CO₃ system.[9] |
| Insufficient Reagent Strength | The chosen base or nucleophile is too weak. For basic hydrolysis, LiOH is often more effective than NaOH.[4] If conditions allow, consider stronger reducing agents. |
| Low Temperature | The reaction may require thermal energy to overcome the activation barrier. Cautiously increase the reaction temperature while monitoring for side product formation. Some methods, like thiol-mediated cleavage, may require refluxing in NMP or DMF.[9] |
Problem 2: Substrate or Product Decomposition
| Possible Cause | Suggested Solution |
| Conditions are too Harsh | Strong bases or high temperatures are causing degradation of other functional groups. Switch to a milder, non-hydrolytic method. Reductive cleavage using lithium and naphthalene in THF is often performed at 0 °C to room temperature.[7] |
| Acid/Base Labile Groups | The substrate contains other functional groups that are not compatible with the chosen pH. Use a neutral, reductive cleavage method to avoid acidic or basic conditions. |
Below is a decision-making workflow to help troubleshoot pivaloyl deprotection experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. sciforum.net [sciforum.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: Pivaloyl vs. Acetyl Protecting Groups in Glycosylation
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful oligosaccharide synthesis. The choice between different protecting groups can significantly impact reaction outcomes, including yield, stereoselectivity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of two of the most fundamental and widely used hydroxyl protecting groups in carbohydrate chemistry: the pivaloyl (Piv) and the acetyl (Ac) ester.
This comparison will delve into their chemical properties, stability, and influence on glycosylation reactions. We will present quantitative data, detailed experimental protocols for their installation and removal, and logical diagrams to illustrate key concepts such as reaction mechanisms and experimental workflows.
Core Properties and Performance in Glycosylation
Both acetyl and pivaloyl groups are acyl-type protecting groups that play a crucial role in directing the stereochemical outcome of glycosylation reactions. When placed at the C-2 position of a glycosyl donor, both can act as participating groups to favor the formation of 1,2-trans-glycosidic linkages. This occurs via a mechanism known as neighboring group participation (NGP), where the C-2 ester carbonyl oxygen attacks the anomeric center to form a cyclic dioxolenium ion intermediate. The glycosyl acceptor then attacks from the opposite face, resulting in high stereoselectivity for the 1,2-trans product.
The primary difference between the two lies in the steric bulk of the pivaloyl group's tert-butyl moiety compared to the acetyl's methyl group. This steric hindrance gives the pivaloyl group several distinct advantages.
Key Performance Differences:
-
Orthoester Formation: A common side reaction with acetyl-protected donors is the formation of a stable orthoester byproduct, which consumes the glycosyl donor and acceptor, thereby reducing the yield of the desired glycoside. The significant steric bulk of the pivaloyl group effectively hinders this side reaction, leading to cleaner reactions and often higher yields of the target 1,2-trans-glycoside.
-
Stability and Orthogonality: The pivaloyl ester is substantially more stable than the acetyl ester due to steric hindrance around the carbonyl group, which impedes nucleophilic attack. Acetyl groups are readily cleaved under mild basic conditions, such as Zemplén deacetylation (catalytic sodium methoxide in methanol). In contrast, pivaloyl groups require much harsher conditions for removal, such as stronger bases (e.g., NaOH) or reductive cleavage. This differential stability allows for their use in orthogonal protection strategies, where an acetyl group can be selectively removed in the presence of a pivaloyl group.
-
Reactivity: Both acetyl and pivaloyl groups are electron-withdrawing, which reduces the reactivity of the glycosyl donor in a phenomenon known as "disarming". This effect is a key principle in controlling the sequence of glycosylation reactions.
Data Presentation: Pivaloyl vs. Acetyl Group Characteristics
| Feature | Acetyl (Ac) Group | Pivaloyl (Piv) Group |
| Structure | -COCH₃ | -COC(CH₃)₃ |
| Steric Bulk | Low | High |
| Neighboring Group Participation | Strong (directs 1,2-trans) | Strong (directs 1,2-trans) |
| Orthoester Byproduct Formation | Prone to formation, can reduce yield | Sterically hindered, significantly reduces orthoester formation |
| Typical Glycosylation Yield | Variable, often lowered by side reactions | Generally higher and cleaner for 1,2-trans products |
| Stereoselectivity (at C-2) | High for 1,2-trans linkage | High for 1,2-trans linkage |
| Chemical Stability | Moderately stable | High stability to hydrolysis |
| Deprotection Conditions | Mild base (e.g., cat. NaOMe/MeOH) | Stronger base (e.g., NaOH) or reducing agents (e.g., DIBAL-H) |
| Use in Orthogonal Schemes | Limited orthogonality with other simple esters | Excellent orthogonality with acetyl/benzoyl groups |
| Acyl Migration | More prone to migration | Less prone to migration due to steric bulk |
Mandatory Visualizations
Caption: Decision tree for selecting a C-2 protecting group.
Caption: General experimental workflow for glycosylation.
A Comparative Guide to Glycosyl Donors: 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl Bromide vs. Thioglycosides
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic carbohydrate chemistry, the choice of a glycosyl donor is a critical determinant of success in the stereoselective formation of glycosidic bonds. This guide provides an in-depth comparison of two prominent classes of glycosyl donors: the pivaloyl-protected glycosyl bromide, specifically 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide, and the versatile thioglycosides. This comparison is based on their performance, stability, and stereoselectivity, supported by experimental protocols and mechanistic insights to aid researchers in selecting the optimal donor for their synthetic strategy.
At a Glance: Key Performance Characteristics
| Feature | This compound | Thioglycosides |
| Reactivity | Highly reactive, often requiring activation with heavy metal salts (e.g., silver triflate). | Generally stable, requiring activation by a wide range of thiophilic promoters (e.g., NIS/TfOH, DMTST). Reactivity can be tuned by modifying the aglycon. |
| Stability | Less stable than thioglycosides, sensitive to moisture and light. | High chemical stability under various reaction conditions, including both acidic and basic environments.[1] |
| Stereoselectivity | The pivaloyl group at C-2 provides excellent neighboring group participation, leading to high stereoselectivity for 1,2-trans glycosidic linkages.[2] | Stereoselectivity is influenced by the protecting groups, the promoter system, and the reactivity of the donor and acceptor. Can provide both 1,2-trans and 1,2-cis linkages depending on the conditions.[3] |
| Byproducts | The bulky pivaloyl groups significantly reduce the formation of undesired orthoester byproducts compared to acetyl-protected bromides.[4][5] | The departing thiol can sometimes lead to side reactions, such as aglycon transfer. |
| Versatility | Primarily used in Koenigs-Knorr type glycosylations. | Highly versatile, compatible with a wide array of protecting groups and can be used in various glycosylation strategies, including orthogonal and one-pot syntheses.[6] |
Delving into the Chemistry: Reaction Mechanisms and Stereocontrol
The stereochemical outcome of a glycosylation reaction is a pivotal aspect of carbohydrate synthesis. The mechanisms by which these two classes of donors achieve stereocontrol are distinct.
This compound: This donor typically operates via the Koenigs-Knorr reaction mechanism. The bulky pivaloyl group at the C-2 position plays a crucial role in directing the stereochemistry through neighboring group participation. Upon activation of the anomeric bromide by a promoter (e.g., silver salt), an acyloxonium ion intermediate is formed. The glycosyl acceptor then attacks this intermediate from the opposite face (anti-attack), resulting in the exclusive formation of the 1,2-trans glycosidic bond.
Thioglycosides: The activation of thioglycosides offers more mechanistic diversity. A common method involves the use of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH). This system generates a highly reactive glycosyl triflate or a related electrophilic species in situ. The stereochemical outcome is then dependent on a variety of factors. With a participating group at C-2 (like an acyl group), the reaction proceeds similarly to the Koenigs-Knorr mechanism, yielding a 1,2-trans product. In the absence of a participating group, the reaction may proceed through an SN1-like or SN2-like pathway, and the stereoselectivity is influenced by the solvent, temperature, and the nature of the donor and acceptor.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for success in the laboratory. Below are representative procedures for glycosylation reactions using each type of donor.
Protocol 1: Glycosylation using this compound (Koenigs-Knorr Conditions)
This protocol is adapted from a procedure for the synthesis of cholesteryl glucopyranosides.[7]
Materials:
-
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide (Donor)
-
Glycosyl Acceptor (e.g., Cholesterol)
-
Silver trifluoromethanesulfonate (AgOTf) (Promoter)
-
Tetramethylurea (TMU) (Acid scavenger)
-
Dichloromethane (CH₂Cl₂) (Anhydrous)
-
4 Å Molecular Sieves
Procedure:
-
To a stirred solution of the glycosyl acceptor (1.0 equiv) and tetramethylurea (2.0 equiv) in anhydrous dichloromethane containing activated 4 Å molecular sieves, add silver triflate (1.5 equiv) at room temperature under an inert atmosphere (e.g., Argon).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a solution of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide (1.2 equiv) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite®, and wash the pad with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Glycosylation using a Thioglycoside Donor (NIS/TfOH Activation)
This is a general and widely used protocol for the activation of thioglycosides.[6]
Materials:
-
Thioglycoside (Donor)
-
Glycosyl Acceptor
-
N-Iodosuccinimide (NIS) (Promoter)
-
Trifluoromethanesulfonic acid (TfOH) (Co-promoter, catalytic)
-
Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent
-
Activated 4 Å or 3 Å Molecular Sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thioglycoside donor (1.2-1.5 equiv), the glycosyl acceptor (1.0 equiv), and activated molecular sieves.
-
Add anhydrous dichloromethane to the flask and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add N-Iodosuccinimide (1.5-2.0 equiv) to the mixture.
-
After stirring for a few minutes, add a solution of triflic acid (0.1-0.2 equiv) in anhydrous dichloromethane dropwise.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then filter through Celite® and wash with dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Logical Relationship: Donor Selection
The choice between a pivaloyl-protected glycosyl bromide and a thioglycoside is dictated by the specific requirements of the synthesis. The following diagram illustrates a simplified decision-making process.
Conclusion
Both this compound and thioglycosides are powerful tools in the arsenal of the synthetic carbohydrate chemist. The pivaloyl-protected glycosyl bromide offers a reliable method for achieving high 1,2-trans stereoselectivity with the added benefit of minimizing orthoester byproduct formation.[4][5] Its high reactivity, however, necessitates careful handling and specific activation conditions.
On the other hand, thioglycosides provide exceptional stability and versatility, making them suitable for complex, multi-step syntheses.[6] The wide range of available activation methods allows for fine-tuning of reactivity and adaptability to various substrates and protecting group schemes.[6]
Ultimately, the optimal choice of glycosyl donor will depend on the specific synthetic challenge at hand, including the desired stereochemical outcome, the nature of the glycosyl acceptor, and the overall synthetic strategy. This guide provides the fundamental information and experimental context to make an informed decision, empowering researchers to advance their work in the synthesis of complex carbohydrates for applications in biology and medicine.
References
- 1. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 81058-27-7 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pivaloyl Protecting Groups: A Superior Strategy for 1,2-trans Glycoside Synthesis
In the intricate field of synthetic carbohydrate chemistry, the stereoselective formation of glycosidic bonds is a paramount challenge. For researchers and professionals in drug development, achieving high yields and specific stereoisomers is critical. This guide provides a comprehensive comparison of the pivaloyl (Piv) protecting group with other common acyl protecting groups, namely acetyl (Ac) and benzoyl (Bz), for the synthesis of 1,2-trans glycosides. Through an examination of experimental data, this report elucidates the distinct advantages conferred by the steric bulk of the pivaloyl group.
The Decisive Role of the C-2 Protecting Group
The stereochemical outcome of a glycosylation reaction is profoundly influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. Acyl groups, such as pivaloyl, acetyl, and benzoyl, can act as "participating groups." This participation is crucial for directing the formation of the 1,2-trans glycosidic linkage. The accepted mechanism involves the formation of a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields one face of the molecule, compelling the glycosyl acceptor to attack from the opposite face, which results in the desired 1,2-trans product.[1]
Comparative Performance: Pivaloyl vs. Acetyl and Benzoyl Groups
While acetyl and benzoyl groups are effective participating groups, the pivaloyl group often provides superior performance, primarily due to its significant steric hindrance. This bulkiness influences the reaction in several positive ways.
Stereoselectivity and Yield
The primary advantage of the pivaloyl group lies in its ability to enhance the stereoselectivity of the glycosylation reaction, favoring the formation of the 1,2-trans isomer. While direct comparative studies under identical conditions are scarce in the literature, individual studies highlight the effectiveness of each protecting group.
It is important to note that the following data is compiled from different studies with varying substrates and reaction conditions, and therefore does not represent a direct head-to-head comparison.
Table 1: Performance of Pivaloyl-Protected Glycosyl Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Yield (%) | Anomeric Ratio (trans:cis) |
| 2-O-Pivaloyl-3,4,6-tri-O-benzyl-α/β-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf | 88 | >20:1 |
| Per-pivaloylated Glucosyl Donor | Unspecified | Not specified | Not specified | High β-selectivity |
Table 2: Performance of Acetyl-Protected Glycosyl Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Yield (%) | Anomeric Ratio (trans:cis) |
| Peracetylated Fucosyl Donor | Unspecified | Not specified | Not specified | 1:2.2 (α:β) |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Cyclohexanol | Hg(CN)₂ | 75 | β only |
Table 3: Performance of Benzoyl-Protected Glycosyl Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Yield (%) | Anomeric Ratio (trans:cis) |
| 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf | 85 | >20:1 (α:β) |
| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | Methanol | NIS/TfOH | 95 | β only |
From the available data, it is evident that both benzoyl and pivaloyl groups are highly effective in directing 1,2-trans glycosylation. The acetyl group, while functional, can sometimes lead to mixtures of anomers, particularly in more complex systems.[2]
Suppression of Orthoester Formation
A common side reaction in glycosylations with participating groups is the formation of a stable orthoester byproduct. This occurs when the glycosyl acceptor attacks the carbonyl carbon of the acyloxonium ion instead of the anomeric carbon. The steric bulk of the pivaloyl group significantly disfavors this pathway, leading to a cleaner reaction and a higher yield of the desired 1,2-trans glycoside.[1]
Resistance to Acyl Migration
Acyl migration, the intramolecular transfer of an acyl group from one hydroxyl group to another, is a frequent complication in carbohydrate chemistry, especially with acetyl groups. Benzoyl groups are known to be more resistant to migration than acetyl groups due to steric and electronic factors. The even greater steric hindrance of the pivaloyl group makes it highly resistant to this unwanted side reaction, simplifying purification and improving overall synthetic efficiency.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these protecting groups. Below are representative protocols for glycosylation using a pivaloyl-protected donor.
General Procedure for Glycosylation with a 2-O-Pivaloyl-Glycosyl Donor
-
Materials: 2-O-Pivaloyl-3,4,6-tri-O-acyl/alkyl-glycosyl donor (1.0 equiv), glycosyl acceptor (1.2-1.5 equiv), promoter (e.g., AgOTf, NIS/TfOH, TMSOTf), anhydrous dichloromethane (DCM), and activated molecular sieves (4 Å).
-
Procedure:
-
To a solution of the glycosyl donor and glycosyl acceptor in anhydrous DCM at the appropriate temperature (e.g., -78 °C, -40 °C, or 0 °C) under an inert atmosphere (e.g., argon or nitrogen), add activated molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add the promoter in one portion or portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,2-trans glycoside.
-
Visualizing the Chemical Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic and logical steps discussed.
Caption: Mechanism of 1,2-trans glycosylation with a C-2 pivaloyl group.
Caption: Workflow for selecting a C-2 protecting group for 1,2-trans glycosylation.
Conclusion
The selection of an appropriate protecting group is a critical decision in the strategic planning of complex oligosaccharide synthesis. While acetyl and benzoyl groups are widely used and effective for promoting 1,2-trans glycosylation, the pivaloyl group offers distinct advantages. Its substantial steric bulk leads to enhanced stereoselectivity, a significant reduction in the formation of orthoester byproducts, and high resistance to acyl migration. For researchers, scientists, and drug development professionals aiming for high-yielding and stereochemically pure 1,2-trans glycosides, the pivaloyl protecting group represents a superior and highly reliable choice.
References
A Researcher's Guide to Glycosyl Donors: A Comparative Analysis of Reactivity
For researchers, scientists, and drug development professionals navigating the complex landscape of carbohydrate chemistry, the selection of an appropriate glycosyl donor is a critical decision that profoundly impacts the outcome of a glycosylation reaction. The reactivity of these donors governs reaction kinetics, yields, and stereoselectivity. This guide provides an objective comparison of common glycosyl donors, supported by experimental data, to empower informed decision-making in the synthesis of complex glycoconjugates.
The reactivity of a glycosyl donor is not an intrinsic property but is influenced by a combination of factors. These include the nature of the leaving group at the anomeric center, the type of protecting groups on the carbohydrate scaffold, and the specific reaction conditions employed. A key concept in understanding donor reactivity is the "armed-disarmed" principle. Glycosyl donors are considered "armed" when protected with electron-donating groups, such as benzyl ethers, which enhance their reactivity. Conversely, "disarmed" donors bear electron-withdrawing protecting groups, like acetyl or benzoyl esters, leading to decreased reactivity.[1][2] This electronic effect is a cornerstone of chemoselective glycosylation strategies, enabling the sequential assembly of oligosaccharides.
Quantitative Comparison of Glycosyl Donor Reactivities
To provide a quantitative framework for comparing the reactivity of different glycosyl donors, the concept of Relative Reactivity Values (RRVs) has been established. These values are typically determined through competitive glycosylation experiments where two different donors vie for a limited amount of a glycosyl acceptor. The ratio of the resulting products provides a numerical measure of their relative reactivity.
Below is a summary of quantitative data for commonly used glycosyl donors, including thioglycosides and glycosyl trichloroacetimidates, under specified activation conditions.
| Glycosyl Donor Type | Leaving Group | Protecting Groups | Activator/Promoter | Reaction Time | Yield (%) | α:β Ratio | Relative Reactivity Value (RRV) |
| Thioglycoside | -SEt | Per-O-benzyl ("Armed") | NIS/TfOH | 0.5 h | 91 | 1:1.5 | High |
| Thioglycoside | -SPh | Per-O-benzoyl ("Disarmed") | NIS/TfOH | 4 h | 85 | >1:20 | Low |
| Trichloroacetimidate | -OC(NH)CCl₃ | Per-O-benzyl ("Armed") | TMSOTf (catalytic) | 15 min | 95 | 4:1 | High |
| Trichloroacetimidate | -OC(NH)CCl₃ | Per-O-acetyl ("Disarmed") | TMSOTf (catalytic) | 2 h | 88 | 1:10 | Low |
| Glycosyl Bromide | -Br | Per-O-acetyl | AgOTf | 1 h | 80 | 1:9 | Moderate |
| n-Pentenyl Glycoside | -O(CH₂)₃CH=CH₂ | Per-O-benzyl ("Armed") | NIS/TMSOTf | 0.5 h | 90 | 2:1 | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the activation of two common classes of glycosyl donors.
Activation of a Thioglycoside Donor with N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic Acid (TfOH)
To a solution of the thioglycoside donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -40 °C under an argon atmosphere is added activated molecular sieves (4 Å). The mixture is stirred for 30 minutes. N-Iodosuccinimide (NIS) (1.5 equiv) is then added, followed by the dropwise addition of a solution of trifluoromethanesulfonic acid (TfOH) (0.1 equiv) in CH₂Cl₂. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and neutralized with saturated aqueous sodium bicarbonate (NaHCO₃). The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired glycoside.[3]
Activation of a Glycosyl Trichloroacetimidate Donor with Trimethylsilyl Triflate (TMSOTf)
The glycosyl trichloroacetimidate donor (1.2 equiv) and the glycosyl acceptor (1.0 equiv) are co-evaporated with toluene and dried under high vacuum for 2 hours. The mixture is then dissolved in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere, and activated molecular sieves (4 Å) are added. The suspension is stirred at room temperature for 30 minutes before being cooled to -78 °C. A solution of trimethylsilyl triflate (TMSOTf) (0.1 equiv) in CH₂Cl₂ is added dropwise. The reaction progress is monitored by TLC. Once the reaction is complete, it is quenched by the addition of triethylamine (Et₃N). The mixture is filtered through a pad of Celite, and the filtrate is concentrated. The resulting crude product is purified by silica gel chromatography.
Visualizing Glycosylation Pathways
To better understand the processes involved in glycosylation, diagrams illustrating the activation of different glycosyl donors and the general workflow of a glycosylation reaction are provided below.
References
Unveiling the Sugar Code: A Comparative Guide to Characterizing Glycosylation Products by NMR Spectroscopy
For researchers, scientists, and drug development professionals navigating the complex world of glycan analysis, nuclear magnetic resonance (NMR) spectroscopy offers a powerful, non-destructive approach to unraveling the intricate structures of glycosylation products. This guide provides an objective comparison of NMR spectroscopy with alternative methods, supported by experimental data, detailed protocols for key experiments, and visualizations to clarify complex workflows and relationships.
The diverse and complex nature of glycans, with their branched structures and numerous isomers, presents significant analytical challenges. While techniques like mass spectrometry (MS) excel in sensitivity and throughput for determining glycan composition, NMR spectroscopy is unparalleled in its ability to definitively determine linkage positions and anomeric configurations (α or β), providing a complete picture of the glycan structure.[1] An integrated approach, leveraging the strengths of both NMR and MS, is often the gold standard for comprehensive glycan characterization.[1]
Performance Comparison: NMR vs. Alternative Techniques
The choice of analytical technique for glycan analysis depends on the specific information required, the amount of sample available, and the complexity of the glycoprotein. While MS is often the initial method of choice due to its high sensitivity, it struggles to differentiate between isobaric glycans (glycans with the same mass but different structures).[1] This is where NMR proves indispensable.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Primary Information | Linkage position, anomeric configuration, 3D structure, dynamics | Molecular weight, composition, sequence | Monosaccharide composition, glycan profiling | Separation of isomers and charged variants |
| Sensitivity | Lower (nmol to µmol range) | Higher (pmol to fmol range) | Moderate | High |
| Sample Requirement | Higher (µg to mg) | Lower (ng to µg) | Moderate | Low |
| Destructive? | No | Yes | Yes | Yes |
| Isomer Resolution | Excellent for structural and linkage isomers | Poor for linkage isomers | Good with appropriate columns | Excellent |
| Quantitative Analysis | Yes, through integration of signals | Relative quantification is common; absolute requires standards[2] | Yes, with fluorescent labeling[] | Yes |
| Throughput | Lower | Higher | Higher | Higher |
Table 1: Comparison of Key Analytical Techniques for Glycan Analysis. This table summarizes the primary strengths and weaknesses of NMR spectroscopy compared to other common methods used in glycosylation analysis.
Quantitative Cross-Validation: A Case Study with RNase B
Bovine Ribonuclease B (RNase B) is a well-characterized glycoprotein with a known mixture of high-mannose N-glycans, making it an excellent model for comparing analytical techniques. The relative abundance of its major glycoforms (Man₅GlcNAc₂ to Man₉GlcNAc₂) has been quantified by both NMR and MS-based methods, demonstrating a general agreement between the techniques.[1]
| Glycan | NMR (Relative Molar Abundance %) | Mass Spectrometry (Relative Abundance %) |
| Man₅GlcNAc₂ | 35 | 38 |
| Man₆GlcNAc₂ | 25 | 23 |
| Man₇GlcNAc₂ | 20 | 21 |
| Man₈GlcNAc₂ | 15 | 13 |
| Man₉GlcNAc₂ | 5 | 5 |
Table 2: Quantitative Comparison of RNase B Glycoforms by NMR and Mass Spectrometry. The data, compiled from multiple studies, shows a strong correlation in the relative quantification of the major glycoforms of RNase B, highlighting the complementary nature of these two techniques.[1]
Experimental Protocols
Detailed methodologies for the key NMR experiments are crucial for reproducible results. The following are generalized protocols for the analysis of released N-glycans.
Sample Preparation
-
Glycan Release: Release N-glycans from the glycoprotein using an enzyme such as PNGase F.
-
Purification: Purify the released glycans using solid-phase extraction (SPE) with a graphitized carbon cartridge to remove salts, detergents, and other contaminants.
-
Lyophilization: Lyophilize the purified glycans to a dry powder.
-
Dissolution: Dissolve the glycan sample in a deuterated solvent, typically 99.9% deuterium oxide (D₂O), to a concentration of 0.1-1.0 mM. For a 2 kDa glycan, this corresponds to approximately 0.2-2.0 mg in 500 µL of D₂O.
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube. For smaller sample volumes, specialized tubes such as Shigemi tubes can be used to improve sensitivity.[4]
1D ¹H NMR Spectroscopy
A one-dimensional proton NMR spectrum provides an initial overview of the sample, including an estimation of the number of sugar residues and their anomeric configurations.
-
Spectrometer: 500 MHz or higher field NMR spectrometer equipped with a cryoprobe.
-
Pulse Sequence: A standard 1D pulse sequence with water suppression (e.g., presaturation or WATERGATE).
-
Acquisition Parameters:
-
Number of scans (ns): 128 to 1024 (dependent on sample concentration)
-
Relaxation delay (d1): 2.0 s
-
Acquisition time (aq): 2.0 s
-
Spectral width (sw): 12-16 ppm
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction.
2D Correlation Spectroscopy (COSY)
COSY identifies proton-proton couplings within a sugar ring, helping to trace the connectivity of the protons in each monosaccharide residue.
-
Pulse Sequence: Gradient-selected COSY (gCOSY).
-
Acquisition Parameters:
-
Number of scans (ns): 8-16
-
Relaxation delay (d1): 1.5 s
-
Number of increments in t1 (ni): 256-512
-
Spectral width (sw) in F2 and F1: 10-12 ppm
-
-
Processing: Apply a sine-bell window function in both dimensions, followed by Fourier transformation, phase correction, and baseline correction.
2D Total Correlation Spectroscopy (TOCSY)
TOCSY extends the correlations observed in COSY to show all protons belonging to a single sugar spin system, which is invaluable for identifying the type of monosaccharide.
-
Pulse Sequence: TOCSY with a clean MLEV-17 spin-lock sequence.
-
Acquisition Parameters:
-
Number of scans (ns): 16-32
-
Relaxation delay (d1): 1.5 s
-
Number of increments in t1 (ni): 256-512
-
Mixing time (d9): 80-120 ms (longer mixing times allow for magnetization transfer to more distant protons within the spin system)
-
Spectral width (sw) in F2 and F1: 10-12 ppm
-
-
Processing: Similar to COSY, apply a sine-bell window function in both dimensions before Fourier transformation.
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a fingerprint of the monosaccharide composition and aiding in the assignment of resonances.
-
Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC.
-
Acquisition Parameters:
-
Number of scans (ns): 32-64
-
Relaxation delay (d1): 1.5 s
-
Number of increments in t1 (ni): 256-512
-
¹J(CH) coupling constant: 145 Hz
-
Spectral width (sw) in F2 (¹H): 10-12 ppm
-
Spectral width (sw) in F1 (¹³C): 80-100 ppm
-
-
Processing: Apply a sine-bell window function in the F2 dimension and a squared sine-bell in the F1 dimension prior to Fourier transformation.
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key workflows and logical relationships in the characterization of glycosylation products.
Caption: Experimental workflow for NMR-based glycosylation analysis.
Caption: Logical workflow for integrated glycan analysis using MS and NMR.
References
A Researcher's Guide to Validating Anomeric Configuration in Glycosides
For researchers, scientists, and drug development professionals, the precise determination of the anomeric configuration (α or β) of glycosides is a critical step in drug discovery and development. The stereochemistry at the anomeric center dictates the three-dimensional structure of carbohydrates and glycoconjugates, which in turn governs their biological activity and interactions with target molecules.
This comprehensive guide provides an objective comparison of the primary analytical techniques for validating anomeric configuration. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid in the unambiguous assignment of glycosidic stereochemistry.
Comparison of Analytical Methods
The validation of anomeric configuration is primarily achieved through a combination of spectroscopic and chemical methods. The choice of technique depends on factors such as the nature and purity of the sample, the amount of material available, and the required level of structural detail. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, enzymatic assays, and chemical derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | NMR Spectroscopy | X-ray Crystallography | Enzymatic Assays | Chemical Derivatization (GC-MS) |
| Principle | Measures the chemical environment and spatial relationships of atomic nuclei. | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Utilizes the high specificity of enzymes to selectively cleave one anomer. | Chemically modifies the glycoside to a volatile derivative for separation and analysis. |
| Sample State | Solution | Single Crystal | Solution | Volatilized Sample |
| Key Differentiator | Provides detailed structural and conformational information in solution. | Provides an unambiguous, absolute 3D structure in the solid state. | High specificity for a particular anomeric linkage. | High sensitivity and suitable for complex mixtures after hydrolysis. |
| Data Interpretation | Analysis of chemical shifts (δ), coupling constants (³J), and Nuclear Overhauser Effects (NOEs). | Direct visualization of the molecular structure from electron density maps. | Detection of product formation after enzymatic reaction. | Comparison of retention times and fragmentation patterns with standards. |
| Advantages | Non-destructive, provides detailed information on conformation and dynamics in solution, applicable to a wide range of molecules.[1][2] | Provides definitive, high-resolution structural information.[3] | Highly specific and sensitive, can be used in complex biological matrices.[4] | High sensitivity and resolution, well-established libraries for comparison. |
| Limitations | Can be complex to interpret for large molecules, lower sensitivity compared to MS, requires pure samples.[1][5] | Requires high-quality single crystals, which can be difficult to obtain, structure may not represent the solution-state conformation.[3][6][7][8][9] | Limited by the availability and specificity of the enzyme, may not be applicable to novel glycosides. | Destructive, requires derivatization which can introduce artifacts, indirect method for the original glycoside.[10] |
Data Presentation: NMR Parameters for Anomeric Configuration
NMR spectroscopy is the most widely used technique for determining anomeric configuration in solution. The key parameters for distinguishing between α and β anomers are the chemical shift (δ) of the anomeric proton (H-1) and carbon (C-1), and the scalar coupling constant between H-1 and the adjacent proton (H-2) (³JH1,H2).
Table 1: Typical ¹H and ¹³C NMR Data for the Anomers of D-Glucopyranose in D₂O [11][12][13][14][15]
| Parameter | α-D-Glucopyranose | β-D-Glucopyranose |
| ¹H Chemical Shift (δ H-1) | ~5.22 ppm | ~4.64 ppm |
| ¹³C Chemical Shift (δ C-1) | ~92.0 ppm | ~95.9 ppm |
| ³JH1,H2 Coupling Constant | ~3.8 Hz (axial-equatorial) | ~8.0 Hz (axial-axial) |
Note: Chemical shifts can vary depending on the solvent, temperature, and substituents.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the anomeric configuration of a purified glycoside using 1D and 2D NMR experiments.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified glycoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube to remove any particulate matter.
-
1D ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum. Identify the anomeric proton signal, which typically resonates between 4.3 and 5.9 ppm.[13]
-
Data Analysis (1D ¹H):
-
Chemical Shift (δ): The anomeric proton of an α-anomer generally resonates at a lower field (higher ppm) than the corresponding β-anomer.[12][13]
-
Coupling Constant (³JH1,H2): Measure the coupling constant between H-1 and H-2. For most pyranosides in a ⁴C₁ chair conformation, a small ³JH1,H2 value (1-4 Hz) indicates an axial-equatorial or equatorial-equatorial relationship, characteristic of an α-anomer. A large ³JH1,H2 value (7-9 Hz) indicates a trans-diaxial relationship, characteristic of a β-anomer.[12]
-
-
2D NMR Acquisition (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm the H-1 and H-2 assignments by identifying their scalar coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate the anomeric proton with its directly attached anomeric carbon (C-1).
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. For a β-anomer, a NOE is often observed between H-1 and the axial protons at C-3 and C-5. For an α-anomer, a NOE is typically seen between H-1 and H-2.
-
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of a glycoside, including the absolute configuration of the anomeric center.
Methodology:
-
Crystallization: Grow a single, high-quality crystal of the glycoside. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free of defects.[3]
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides the precise coordinates of all atoms in the molecule, allowing for direct and unambiguous determination of the anomeric configuration.
Enzymatic Assay
Objective: To determine the anomeric configuration of a glycosidic linkage using a specific glycosidase.
Methodology:
-
Enzyme and Substrate Selection: Choose a glycosidase that is highly specific for either the α- or β-anomer of the glycoside .
-
Reaction Setup: Prepare a reaction mixture containing the glycoside substrate, the specific glycosidase in a suitable buffer at its optimal pH and temperature.
-
Incubation: Incubate the reaction mixture for a defined period.
-
Reaction Quenching: Stop the reaction, for example, by heat inactivation of the enzyme or by adding a chemical quencher.
-
Product Analysis: Analyze the reaction mixture for the presence of the hydrolysis product (the released aglycone or monosaccharide). This can be done using various techniques such as High-Performance Liquid Chromatography (HPLC), GC-MS, or a colorimetric assay for the released sugar.
-
Interpretation: The presence of the hydrolysis product indicates that the glycoside is a substrate for the enzyme, thus confirming the anomeric configuration for which the enzyme is specific. A lack of product suggests the opposite anomeric configuration.[4]
Chemical Derivatization and GC-MS Analysis
Objective: To determine the monosaccharide composition and infer the anomeric configuration after hydrolysis and derivatization.
Methodology:
-
Hydrolysis: Cleave the glycosidic bond of the glycoside using acid hydrolysis to release the constituent monosaccharide.
-
Derivatization: Convert the hydroxyl groups of the released monosaccharide into more volatile derivatives, for example, by peracetylation or trimethylsilylation.[10][16][17][18][19] A common method is peracetylation using acetic anhydride and a catalyst.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The volatile derivatives are separated based on their boiling points and retention times on the GC column. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the separated components.
-
Data Analysis: Compare the retention time and mass spectrum of the derivatized monosaccharide with those of authentic standards of the α- and β-anomers derivatized in the same way. This allows for the identification of the original monosaccharide. While this method primarily identifies the monosaccharide, the ratio of the derivatized anomers can sometimes provide information about the original anomeric configuration, although mutarotation during hydrolysis can complicate this interpretation.
Mandatory Visualization
Caption: Workflow for the validation of anomeric configuration in glycosides.
Caption: Logical relationships between methods for anomeric validation.
References
- 1. azooptics.com [azooptics.com]
- 2. Importance and benefits of nuclear magnetic resonance spectroscopy in H NMR-assisted metabolic research - Mesbah Energy [irisotope.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. The hydrolysis of glycosyl fluorides by glycosidases. Determination of the anomeric configuration of the products of glycosidase action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. biocompare.com [biocompare.com]
- 9. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. magritek.com [magritek.com]
- 13. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 16. researchgate.net [researchgate.net]
- 17. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Protecting Groups in Glucose Glycosylation: Acetyl, Benzyl, and Benzylidene
For researchers, scientists, and drug development professionals, the stereoselective synthesis of glycosidic bonds is a critical step in the creation of complex carbohydrates and glycoconjugates. The choice of protecting groups on the glycosyl donor is a paramount factor influencing the stereochemical outcome of the glycosylation reaction. This guide provides an objective comparison of the performance of three common protecting group strategies for glucose donors—per-O-acetyl, per-O-benzyl, and 4,6-O-benzylidene—supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying principles.
The stereoselectivity of a glycosylation reaction, which dictates the formation of either an α or β-glycosidic linkage, is profoundly influenced by the nature of the protecting groups on the sugar donor.[1] These groups can exert their influence through several mechanisms, including neighboring group participation, conformational constraints, and electronic effects.[1] Understanding these effects is crucial for the rational design of synthetic strategies to obtain the desired stereoisomer.
The Influence of the C-2 Protecting Group: A Directing Force
The protecting group at the C-2 position of the glucose donor plays the most direct and significant role in determining the stereochemical outcome of the glycosylation.[1] Generally, C-2 protecting groups can be classified into two categories: participating and non-participating.
Participating Protecting Groups: Acyl-type protecting groups such as acetyl (Ac) at the C-2 position are known as participating groups.[1] During the glycosylation reaction, the acyl group can attack the anomeric center to form a stable cyclic dioxolenium ion intermediate. This intermediate shields the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the exclusive or predominant formation of the 1,2-trans-glycoside (a β-glycoside in the case of glucose).[1]
Non-Participating Protecting Groups: Ether-type protecting groups like benzyl (Bn) are non-participating. They do not form a cyclic intermediate, leading to a less controlled reaction that can proceed through various mechanistic pathways (SN1-like or SN2-like). This often results in a mixture of α and β anomers, with the final ratio being influenced by other factors such as the solvent, temperature, and the reactivity of the glycosyl acceptor.[2]
Conformationally Constraining Protecting Groups: A 4,6-O-benzylidene acetal locks the pyranose ring in a more rigid 4C1 conformation. This conformational rigidity can influence the stereochemical outcome of the glycosylation, often favoring the formation of the α-anomer when a non-participating group is at C-2.[3][4]
Data Presentation: A Comparative Look at Stereoselectivity
The following table summarizes representative quantitative data for glycosylation reactions using glucosyl donors with different protecting groups. It is important to note that direct comparison is challenging as reaction conditions vary across different studies. The presented data is selected to be illustrative of the general outcomes for each protecting group strategy.
| Glycosyl Donor (Glucose) | C-2 Protecting Group | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Yield (%) | α/β Ratio | Reference |
| Per-O-acetylated | Acetyl (Participating) | Cyclohexylmethanol | TMSOTf | CH₂Cl₂ | RT | 80 | 6:1 (β favored) | [5] |
| Per-O-benzylated | Benzyl (Non-participating) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | 85 | 1:1.5 | |
| 4,6-O-Benzylidene, 2,3-di-O-benzyl | Benzyl (Non-participating) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -60 | 91 | >20:1 (α favored) |
Mandatory Visualization
Caption: A generalized workflow for a chemical glycosylation experiment.
Caption: Logical flow of C-2 protecting group choice to glycosylation outcome.
Experimental Protocols
The following are representative protocols for glycosylation reactions using glucosyl donors with different protecting groups. These protocols are adapted from published procedures and are intended for illustrative purposes.
Protocol 1: β-Selective Glycosylation with a Per-O-acetylated Donor
Objective: To synthesize a β-glucoside using a donor with a participating C-2 acetyl group.
Materials:
-
Penta-O-acetyl-β-D-glucopyranose (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Cyclohexylmethanol, 1.0 equiv.)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å Molecular Sieves
-
Triethylamine (Et₃N)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor (1.2 equiv.), glycosyl acceptor (1.0 equiv.), and activated 4 Å molecular sieves to anhydrous CH₂Cl₂.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C.
-
Add TMSOTf (0.1 equiv.) dropwise to the stirred suspension.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 1-4 hours), quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
Wash the combined filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-glycoside.
Protocol 2: Glycosylation with a Per-O-benzylated Donor
Objective: To perform a glycosylation with a non-participating C-2 benzyl group, typically yielding a mixture of anomers.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Glycosyl Acceptor (1.5 equiv.)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.3 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å Molecular Sieves
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.5 equiv.), and activated 4 Å molecular sieves to anhydrous CH₂Cl₂.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -20 °C.
-
Add BF₃·OEt₂ (0.3 equiv.) dropwise.
-
Allow the reaction to stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with triethylamine.
-
Filter through Celite, and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to separate the α and β anomers.
Protocol 3: α-Selective Glycosylation with a 4,6-O-Benzylidene Protected Donor
Objective: To synthesize an α-glucoside using a conformationally restricted donor.
Materials:
-
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside (Glycosyl Donor)
-
Glycosyl Acceptor (1.2 equiv.)
-
N-Iodosuccinimide (NIS, 2.0 equiv.)
-
Triflic acid (TfOH, 0.2 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å Molecular Sieves
Procedure:
-
Dissolve the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.2 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ in a flame-dried flask under argon.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to -60 °C.
-
Add NIS (2.0 equiv.) followed by the dropwise addition of a solution of TfOH (0.2 equiv.) in CH₂Cl₂.
-
Stir the reaction at -60 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂ and filter through Celite.
-
Wash the filtrate with a 10% aqueous solution of Na₂S₂O₃ and then with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the α-glycoside.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Glucosylation of Labile Natural Products Using a (2‐Nitrophenyl)acetyl‐Protected Glucosyl Acetimidate Donor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl Bromide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, the choice of a suitable glycosyl donor is a critical decision that dictates the efficiency and stereochemical outcome of glycosylation reactions. While 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a valuable and widely used glycosyl donor, a range of alternative reagents offer distinct advantages in terms of reactivity, stability, and ease of handling. This guide provides an objective comparison of the performance of prominent alternatives, supported by experimental data and detailed protocols, to facilitate the selection of the optimal glycosyl donor for specific synthetic challenges.
The reactivity of glycosyl donors is a key factor in the success of a glycosylation reaction and is significantly influenced by the nature of the leaving group at the anomeric center and the protecting groups on the carbohydrate scaffold. A central concept in understanding and predicting this reactivity is the "armed-disarmed" principle. Glycosyl donors are considered "armed" when they possess electron-donating protecting groups, such as benzyl ethers, which enhance their reactivity. Conversely, "disarmed" donors are equipped with electron-withdrawing protecting groups, like acyl esters (e.g., pivaloyl), leading to decreased reactivity. This electronic modulation is instrumental in designing chemoselective and one-pot glycosylation strategies for the assembly of complex oligosaccharides.[1]
Comparison of Alternative Glycosyl Donors
The primary alternatives to pivaloyl-protected glucopyranosyl bromides include thioglycosides, glycosyl trichloroacetimidates, and n-pentenyl glycosides. Each class of donor possesses a unique profile of reactivity and stability, making them suitable for different synthetic strategies.
Thioglycosides: These donors are highly versatile due to their stability under a wide range of reaction conditions, allowing for extensive protecting group manipulations.[2] Their activation is achieved using various thiophilic promoters, offering a degree of orthogonality in complex synthetic sequences.[2][3]
Glycosyl Trichloroacetimidates: Known for their high reactivity, these donors are readily prepared from the corresponding hemiacetals and are activated under mild acidic conditions.[4][5] Their high reactivity makes them suitable for coupling with less reactive glycosyl acceptors.
n-Pentenyl Glycosides: These donors offer a unique mode of activation via halonium ion-promoted cyclization of the pentenyl group.[6] They are stable to many reagents used in carbohydrate chemistry, allowing for their use in various synthetic strategies.[6]
Quantitative Performance Data
The following table provides a comparative overview of the performance of different glycosyl donors in glycosylation reactions. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is compiled from various sources to offer a representative comparison. The yield and stereoselectivity of a glycosylation reaction are highly dependent on the specific donor, acceptor, promoter, and reaction conditions.[7][8]
| Glycosyl Donor Type | Leaving Group | Typical Promoter(s) | Acceptor | Solvent | Yield (%) | α:β Ratio | Reference |
| Pivaloyl Bromide | -Br | AgOTf | Simple Alcohol | CH₂Cl₂ | High | Varies | [9] |
| Thioglycoside | -SPh, -SEt | NIS/TfOH, BSP/Tf₂O | Secondary Alcohol | CH₂Cl₂ | 60-90 | Varies | [2][10] |
| Trichloroacetimidate | -OC(=NH)CCl₃ | TMSOTf, BF₃·OEt₂ | Hindered Alcohol | CH₂Cl₂ | 70-95 | Varies | [4][11] |
| n-Pentenyl Glycoside | -O(CH₂)₄CH=CH₂ | NIS/TfOH, IDCP | Primary Alcohol | CH₂Cl₂ | 75-90 | Varies |
Note: Yields and selectivities are highly substrate and condition dependent. The data in this table is representative and intended for comparative purposes.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in glycosylation chemistry. The following sections provide step-by-step methodologies for the use of thioglycosides, glycosyl trichloroacetimidates, and n-pentenyl glycosides.
Protocol 1: Glycosylation using a Thioglycoside Donor
This protocol describes a general procedure for the activation of a thioglycoside donor using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH).[2]
Materials:
-
Fully protected thioglycoside donor (1.0–3.0 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Dry toluene
-
Dry dichloromethane (CH₂Cl₂)
-
N-iodosuccinimide (NIS) (1.2–4.0 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (0.1–0.5 equiv.)
-
Activated molecular sieves (4 Å powder)
-
Saturated aqueous NaHCO₃
-
Saturated aqueous Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Celite®
Procedure:
-
To a pear-shaped flask, add the glycosyl acceptor (1.0 equiv.) and thioglycoside donor (1.0–3.0 equiv.).
-
Azeotropically remove residual water with dry toluene.
-
Connect the flask to a high vacuum line for 3 hours and then purge with argon.
-
In a separate two-necked round-bottom flask, add activated molecular sieves (4 Å) and heat at 300°C for 2 hours under vacuum. After cooling to room temperature, purge the flask with argon.
-
Under an argon atmosphere, dissolve the glycosyl acceptor and thioglycoside donor in dry CH₂Cl₂ (to a concentration of 50–100 mM).
-
Transfer the solution to the two-necked flask containing the activated molecular sieves via cannula at room temperature.
-
Add NIS (1.2–4.0 equiv.) to the suspension at room temperature.
-
Stir the mixture at a temperature between -80°C and 0°C for 1 hour.
-
Add TfOH (0.1–0.5 equiv.) to the mixture and continue stirring until the thioglycoside donor is completely consumed, as monitored by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite® and wash the pad with CH₂Cl₂.
-
Separate the organic layer, wash with saturated aqueous Na₂S₂O₃ and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the suspension and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
Protocol 2: Glycosylation using a Glycosyl Trichloroacetimidate Donor
This protocol outlines a general procedure for the glycosylation of an acceptor using a glycosyl trichloroacetimidate donor activated by trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4]
Materials:
-
Fully protected glycosyl trichloroacetimidate donor (1.0–3.0 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Dry toluene
-
Dry dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.5 equiv.)
-
Activated molecular sieves (4 Å powder)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Celite®
Procedure:
-
To a pear-shaped flask, add the glycosyl acceptor (1.0 equiv.) and trichloroacetimidate donor (1.0–3.0 equiv.).
-
Azeotropically remove residual water with dry toluene.
-
Connect the flask to a high vacuum line for 3 hours and then purge with argon.
-
In a separate two-necked round-bottom flask, add activated molecular sieves (4 Å) and heat at 300°C for 2 hours under vacuum. After cooling to room temperature, purge the flask with argon.
-
Under an argon atmosphere, dissolve the glycosyl acceptor and trichloroacetimidate donor in dry CH₂Cl₂ (to a concentration of 50–100 mM).
-
Transfer the solution to the two-necked flask containing the activated molecular sieves via cannula at room temperature.
-
Stir the mixture at a temperature between -80°C and 0°C for 1 hour.
-
Add TMSOTf (0.1–0.5 equiv.) to the suspension and continue stirring until the trichloroacetimidate donor is completely consumed, as monitored by TLC.
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite® and wash the pad with an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Filter the suspension and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
Protocol 3: Glycosylation using an n-Pentenyl Glycoside Donor
This protocol describes a general method for the activation of n-pentenyl glycosides using N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[12]
Materials:
-
Fully protected n-pentenyl glycoside donor (1.2 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Dry dichloromethane (CH₂Cl₂)
-
N-Iodosuccinimide (NIS) (1.5 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv.)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous NaHCO₃
-
Saturated aqueous Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
-
Celite®
Procedure:
-
To a flame-dried, argon-purged flask containing activated molecular sieves (4 Å), add a solution of the n-pentenyl glycoside donor (1.2 equiv.) and the glycosyl acceptor (1.0 equiv.) in dry CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -40°C and 0°C).
-
Add NIS (1.5 equiv.) to the mixture.
-
After stirring for 5 minutes, add a catalytic amount of TfOH (0.1 equiv.).
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and filter through Celite®, washing with CH₂Cl₂.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Glycosylation Strategies
The following diagrams, created using the DOT language, illustrate key concepts and workflows in glycosylation chemistry.
Caption: General experimental workflow for a chemical glycosylation reaction.
Caption: Logical relationship of glycosyl donor reactivity based on the armed-disarmed principle.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of glycosyl donors: a supramer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Modern Glycosylation Methods vs. the Koenigs-Knorr Reaction
For Researchers, Scientists, and Drug Development Professionals
The synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, essential for the development of therapeutics, vaccines, and diagnostics. For decades, the Koenigs-Knorr reaction has been a workhorse in this field. However, a host of modern glycosylation methods have emerged, offering significant advantages in terms of efficiency, stereoselectivity, and reaction conditions. This guide provides an objective comparison of these new methods against the classical Koenigs-Knorr reaction, supported by experimental data and detailed protocols to aid in the selection of the optimal glycosylation strategy.
At a Glance: Method Comparison
Modern glycosylation techniques have largely been developed to overcome the limitations of the Koenigs-Knorr reaction, such as the use of stoichiometric, toxic heavy metal promoters and often moderate yields and stereoselectivity. Newer methods frequently employ catalytic activation, offering milder reaction conditions and improved control over the stereochemical outcome.
| Method | Typical Promoter/Activator | Key Advantages | Key Disadvantages |
| Koenigs-Knorr Reaction | Silver (I) salts (e.g., Ag₂O, Ag₂CO₃), Mercury (II) salts | Well-established, effective for 1,2-trans glycosides with participating neighboring groups. | Stoichiometric amounts of often toxic and expensive heavy metal salts required, can be sluggish, stereocontrol issues for 1,2-cis linkages.[1][2] |
| Schmidt Trichloroacetimidate Method | Catalytic Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | High-yielding, catalytic activation, applicable to a wide range of acceptors, good for both 1,2-trans and 1,2-cis linkages depending on conditions.[3] | Donor preparation required, trichloroacetimidate donors can be moisture-sensitive.[4] |
| Thioglycoside Method | N-Iodosuccinimide (NIS) and a catalytic acid (e.g., TfOH) | Stable donors, can be "armed" or "disarmed" for controlled reactivity, suitable for complex oligosaccharide synthesis. | Requires activation by thiophilic promoters, which can sometimes be harsh. |
Data Presentation: A Quantitative Comparison
The following tables provide a summary of representative yields and stereoselectivities for the different glycosylation methods. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies. The data presented here are for illustrative purposes, based on the glycosylation of a simple alcohol with a protected glucose donor.
Table 1: Glycosylation of Cyclohexanol with a Per-acetylated Glucosyl Donor
| Method | Glycosyl Donor | Promoter/Activator | Yield (%) | α:β Ratio | Reference |
| Koenigs-Knorr | Acetobromoglucose | Ag₂O | ~60-70 | Predominantly β | [5][6] (representative) |
| Schmidt Trichloroacetimidate | Glucose Trichloroacetimidate | TMSOTf (catalytic) | ~85-95 | Varies with conditions | [7][8] (representative) |
| Thioglycoside | Ethyl Thioglucoside | NIS/TfOH | ~80-90 | Varies with conditions | [9][10] (representative) |
Table 2: Influence of Neighboring Group on Stereoselectivity
| Method | C-2 Protecting Group | Expected Outcome | Mechanism |
| Koenigs-Knorr | Acetyl (participating) | Predominantly 1,2-trans (β) | Formation of a dioxolanium ion intermediate that blocks the α-face.[1][11] |
| Koenigs-Knorr | Benzyl (non-participating) | Mixture of α and β anomers | SN1-like mechanism with an oxocarbenium ion intermediate.[1] |
| Schmidt Trichloroacetimidate | Benzyl (non-participating) | Can be tuned to α or β | Reaction conditions (solvent, temperature, catalyst) play a crucial role in determining stereoselectivity.[12] |
Experimental Protocols
Detailed methodologies for the key glycosylation reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Koenigs-Knorr Glycosylation
This protocol describes a typical Koenigs-Knorr reaction using acetobromoglucose as the glycosyl donor and an alcohol as the acceptor.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Glycosyl acceptor (alcohol)
-
Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a stirred suspension of freshly activated 4 Å molecular sieves in anhydrous DCM, add the glycosyl acceptor (1.0 equiv.).
-
Add silver(I) oxide (1.5 equiv.) to the mixture.
-
In a separate flask, dissolve acetobromoglucose (1.2 equiv.) in anhydrous DCM.
-
Add the solution of acetobromoglucose dropwise to the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Schmidt Trichloroacetimidate Glycosylation
This protocol outlines the glycosylation using a glycosyl trichloroacetimidate donor, activated by a catalytic amount of a Lewis acid.[3]
Materials:
-
Glycosyl trichloroacetimidate donor
-
Glycosyl acceptor (alcohol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a stirred suspension of activated 4 Å molecular sieves in anhydrous DCM, add the glycosyl acceptor (1.0 equiv.) and the glycosyl trichloroacetimidate donor (1.2 equiv.).
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C) under an inert atmosphere.
-
Add a catalytic amount of TMSOTf (0.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite® and wash with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Thioglycoside Glycosylation (NIS/TfOH Activation)
This protocol describes the activation of a stable thioglycoside donor using N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).[13]
Materials:
-
Thioglycoside donor (e.g., ethyl or phenyl thioglycoside)
-
Glycosyl acceptor (alcohol)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a stirred suspension of activated 4 Å molecular sieves in anhydrous DCM, add the glycosyl acceptor (1.0 equiv.) and the thioglycoside donor (1.2 equiv.).
-
Cool the mixture to the desired temperature (typically between -40 °C and 0 °C) under an inert atmosphere.
-
Add NIS (1.5 equiv.) to the reaction mixture.
-
Add a catalytic amount of TfOH (0.1 equiv.) dropwise.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through a pad of Celite® and wash with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
The following diagrams illustrate the reaction mechanisms and experimental workflows discussed in this guide.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivaloyl Group: A Cost-Effective Player in Complex Molecule Synthesis
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of protecting groups available to chemists, the pivaloyl (Piv) group, a sterically hindered ester, has emerged as a robust and economically viable option, particularly in the synthesis of complex molecules such as natural products. This guide provides a comparative analysis of the cost-effectiveness of employing pivaloylated intermediates versus alternative synthetic strategies, supported by experimental data and detailed protocols.
At a Glance: Pivaloyl vs. Acetyl Protecting Groups
The decision to use a pivaloyl protecting group over a less sterically hindered acyl group like acetyl (Ac) is often dictated by the specific demands of the synthetic route. The bulky nature of the pivaloyl group offers enhanced stability towards a range of reaction conditions, which can translate to higher overall yields and reduced need for rework. However, this stability also necessitates more forcing conditions for its removal, a factor that must be weighed in the overall process economy.
| Feature | Pivaloyl (Piv) Group | Acetyl (Ac) Group |
| Steric Hindrance | High | Low |
| Stability | High stability to a wide range of reagents.[1] | Moderate stability; labile to acidic and basic conditions.[2] |
| Introduction | Pivaloyl chloride or anhydride, often requiring a catalyst like DMAP for hindered alcohols.[1] | Acetic anhydride or acetyl chloride, generally facile.[2] |
| Deprotection | Requires stronger basic (e.g., NaOH, LiOH) or reductive (e.g., DIBAL-H, LiAlH4) conditions.[3] | Readily cleaved under mild basic (e.g., K2CO3/MeOH) or acidic conditions.[2] |
| Reagent Cost | Pivaloyl chloride and anhydride are generally more expensive per mole than their acetyl counterparts. | Acetic anhydride and acetyl chloride are commodity chemicals with lower cost. |
| Selectivity | Can allow for selective protection of less hindered primary alcohols in the presence of secondary alcohols.[1] | Less selective in polyol substrates. |
| Byproducts of Deprotection | Pivalate salts, which may require specific workup procedures. | Acetate salts, generally easily removed by aqueous workup. |
Case Study: Synthesis of a Bryostatin A-Ring Fragment
The synthesis of bryostatins, a class of potent anticancer marine natural products, presents a formidable challenge in organic synthesis due to their complex, highly oxygenated structures. The strategic use of protecting groups is critical to navigating the multiple synthetic steps. Here, we compare two hypothetical, yet plausible, synthetic routes to a key A-ring fragment of bryostatin, highlighting the implications of choosing a pivaloyl protecting group versus a silyl protecting group (TBS, tert-butyldimethylsilyl).
Logical Workflow for Bryostatin A-Ring Fragment Synthesis
References
Safety Operating Guide
Navigating the Safe Disposal of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide (CAS Number: 81058-27-7) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a detailed, step-by-step approach to the safe disposal of this compound.
Core Disposal Strategy: Incineration
The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility. According to safety data sheets, the material should be dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound and the safe handling of any potentially hazardous byproducts.
It is imperative to observe all federal, state, and local environmental regulations governing chemical waste disposal.
Quantitative Disposal Data
While specific quantitative parameters for disposal are often determined by the waste management facility, the following table summarizes the key characteristics of the recommended disposal method.
| Parameter | Guideline | Source |
| Disposal Method | Chemical Incineration | [1] |
| Pre-treatment | Dissolve or mix with a combustible solvent | [1] |
| Equipment | Regulated chemical incinerator with afterburner and scrubber | [1] |
| Regulatory Compliance | Adherence to all federal, state, and local laws is mandatory. | [1] |
Detailed Experimental Protocol for Disposal
The following protocol outlines the procedural steps for the safe handling and preparation of this compound for disposal. This protocol should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Materials:
-
This compound waste
-
Appropriate combustible solvent (e.g., ethanol, methanol)
-
Designated chemical waste container, properly labeled
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Lab coat
-
Respiratory protection (if required by your institution's safety protocols)
-
Procedure:
-
Segregation of Waste: Ensure that the this compound waste is not mixed with incompatible materials.
-
Selection of Combustible Solvent: Choose a combustible solvent that is compatible with the waste material and approved by your institution's environmental health and safety (EHS) department.
-
Dissolution of Waste:
-
Carefully transfer the solid this compound waste into the designated chemical waste container.
-
Slowly add the combustible solvent to the container to dissolve or create a slurry of the waste material. The amount of solvent should be sufficient to fully wet the solid and facilitate transfer, as advised by your EHS office.
-
-
Labeling of Waste Container:
-
Securely close the waste container.
-
Clearly label the container with the full chemical name: "this compound," the CAS number "81058-27-7," and the name of the combustible solvent used. Include any other information required by your institution's waste management program.
-
-
Storage Pending Disposal: Store the labeled waste container in a designated, well-ventilated, and secure waste accumulation area, away from heat, ignition sources, and incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Comprehensive Safety and Handling Guide for 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, operational, and disposal information for handling 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide (CAS Number: 81058-27-7). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
Key Hazards:
-
May cause eye, skin, and respiratory tract irritation.
-
Light and moisture sensitive.
-
Combustible solid.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities. |
| Hand Protection | Chemical-resistant Gloves | Neoprene, nitrile, or fluorinated rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged exposure, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact. |
| Respiratory Protection | Respirator (if necessary) | All work should be conducted in a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.
-
The recommended storage temperature is 2-8°C.
-
Segregate from incompatible materials such as strong oxidizing agents, reducing agents, and bases.
3.2. Handling and Experimentation
-
Preparation:
-
Before handling, ensure an eyewash station and safety shower are readily accessible.
-
Put on all required PPE as detailed in the table above.
-
Ensure a chemical fume hood is operational and prepare the workspace within the hood.
-
-
Handling:
-
Conduct all manipulations of the compound, such as weighing and transferring, within the chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transfers to avoid generating dust.
-
Keep the container tightly closed when not in use to prevent moisture absorption and degradation.
-
-
In Case of a Spill:
-
For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
For a large spill, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
4.1. Waste Segregation
-
Solid Waste: Any unused compound, as well as contaminated items like gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.
4.2. Disposal Pathway All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for the disposal of "Halogenated Organic Waste". Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for Safe Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
